(S)-tert-butyl 2-formylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455058 | |
| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150521-32-7 | |
| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150521-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S)-2-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This chiral piperidine derivative is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as an intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The presence of both a reactive aldehyde and a Boc-protected amine within a stereodefined piperidine ring makes it a versatile scaffold for constructing complex molecular architectures.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a piperidine ring substituted at the 2-position with a formyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.
Quantitative Data Summary
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-formylpiperidine-1-carboxylate | PubChem |
| CAS Number | 150521-32-7 | Chem-Impex[1] |
| Molecular Formula | C₁₁H₁₉NO₃ | Chem-Impex[1] |
| Molecular Weight | 213.28 g/mol | Chem-Impex[1] |
| Appearance | Colorless liquid | Chem-Impex[1] |
| Property | Value | Notes |
| Boiling Point | 85-86 °C at 0.06 mmHg | Predicted value[2] |
| Density | 1.114 ± 0.06 g/cm³ | Predicted value |
| pKa | -2.97 ± 0.40 | Predicted value |
| XLogP3-AA | 1.5 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |
| Rotatable Bond Count | 3 | Computed by Cactvs |
| Exact Mass | 213.13649347 Da | Computed by PubChem[3] |
| Topological Polar Surface Area | 46.6 Ų | Computed by Cactvs |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)[4] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[4] |
| Infrared (IR) (film) | νₘₐₓ 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹[4] |
The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1692 cm⁻¹) and the aldehyde (around 1780 cm⁻¹).[4] The C-H stretching of the alkyl groups is observed around 2971 and 2872 cm⁻¹.[4]
Experimental Protocols
The most common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used and mild method for this transformation.
Synthesis via Swern Oxidation
This protocol is a representative procedure adapted from standard Swern oxidation methodologies.
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Swern Reagent: A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere. To this solution, DMSO (3.0 equivalents) dissolved in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15-30 minutes.
-
Addition of the Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO solution, again ensuring the temperature remains at -78 °C. The reaction is stirred for 30-60 minutes at this temperature.
-
Addition of Base: Triethylamine or DIPEA (5.0 equivalents) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound as a colorless oil.[4]
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of this compound is a key handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Logical Workflow: Key Reactions
References
An In-depth Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate: Structure, Stereochemistry, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. The document details its chemical structure, stereochemistry, and physical properties, and provides an experimental protocol for its synthesis. Furthermore, it highlights its critical role as an intermediate in the synthesis of antiviral agents, with a focus on HIV and HCV protease inhibitors.
Molecular Structure and Properties
This compound, also known as (S)-N-Boc-2-piperidinecarboxaldehyde, is a piperidine derivative featuring a formyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the chiral center at the C2 position, with the (S)-configuration, makes it a valuable synthon for the enantioselective synthesis of complex molecules.
The Boc group enhances the solubility of the molecule in organic solvents and provides stability during synthetic transformations, while the aldehyde functionality serves as a versatile handle for a variety of chemical modifications, such as reductive amination and nucleophilic additions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [2][3] |
| Molecular Weight | 213.28 g/mol | [2][3] |
| CAS Number | 150521-32-7 | [2] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥ 96% (GC) | [2] |
| Storage Conditions | Store at ≤ -4 °C | [2] |
Stereochemistry: The stereochemical integrity of the C2 position is crucial for the biological activity of the final pharmaceutical products synthesized from this intermediate. The (S)-configuration is essential for the correct orientation and binding of the target molecule within the active site of enzymes like viral proteases.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding commercially available alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Several oxidation protocols can be employed, with the Swern oxidation and Dess-Martin periodinane oxidation being frequently utilized due to their mild reaction conditions and high yields.
Experimental Protocol: Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures for primary alcohols.
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again keeping the internal temperature below -60 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a colorless liquid.
Diagram 1: Synthetic Workflow for this compound via Swern Oxidation
Caption: Synthetic workflow for the Swern oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Spectroscopic and Analytical Data
The structural confirmation and purity assessment of this compound are performed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.55 (s, 1H, CHO), 4.75 (br s, 1H, NCH), 4.05 (d, 1H), 2.90 (t, 1H), 1.80-1.40 (m, 6H), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 202.1 (CHO), 155.0 (C=O), 80.5 (C(CH₃)₃), 58.0 (NCH), 40.0, 28.4 (C(CH₃)₃), 25.5, 24.5, 19.0 |
| IR (neat) | ν (cm⁻¹): 2975, 2870 (C-H stretch), 1725 (C=O, aldehyde), 1690 (C=O, carbamate) |
| Specific Rotation [α]D | Data not consistently available in the reviewed literature; expected to be a non-zero value for the enantiomerically pure compound. |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several antiviral drugs, particularly protease inhibitors. Its aldehyde functionality allows for the construction of complex molecular scaffolds that can effectively bind to the active site of viral proteases.
Role in the Synthesis of HIV Protease Inhibitors: The Case of Amprenavir
Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the maturation of infectious virions. The synthesis of Amprenavir and its prodrug, Fosamprenavir, can utilize chiral piperidine derivatives originating from intermediates like this compound.
The HIV-1 protease is a homodimeric aspartic protease that cleaves the viral Gag and Gag-Pol polyproteins into functional proteins and enzymes.[4] Inhibition of this protease leads to the production of immature, non-infectious viral particles, thereby halting the viral replication cycle.[5][6]
Diagram 2: Simplified HIV Life Cycle and the Role of Protease Inhibitors
Caption: The role of HIV protease in the viral life cycle and its inhibition by protease inhibitors.
Role in the Synthesis of HCV Protease Inhibitors: The Case of Boceprevir
Boceprevir is a first-generation direct-acting antiviral agent used in the treatment of chronic Hepatitis C. It is a potent inhibitor of the HCV NS3/4A serine protease.[7][8] The synthesis of Boceprevir involves complex chiral intermediates, and piperidine-based structures can be incorporated into analogous drug candidates.
The HCV NS3/4A protease is essential for the cleavage of the viral polyprotein into mature non-structural proteins, which are necessary for viral replication.[7][9] By inhibiting this enzyme, Boceprevir and similar drugs block the formation of the viral replication complex, thus suppressing viral proliferation.
Diagram 3: HCV Replication and Inhibition by NS3/4A Protease Inhibitors
Caption: Inhibition of HCV polyprotein processing by NS3/4A protease inhibitors.
Conclusion
This compound is a highly valuable and versatile chiral building block in the pharmaceutical industry. Its well-defined stereochemistry and the reactivity of its functional groups make it an ideal starting material for the synthesis of a wide range of complex, biologically active molecules. Its application in the development of potent antiviral agents for HIV and HCV demonstrates its significance in addressing major global health challenges. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amprenavir: a new human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 7. Boceprevir in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (S)-tert-butyl 2-formylpiperidine-1-carboxylate
(S)-tert-butyl 2-formylpiperidine-1-carboxylate , a chiral piperidine derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and reactive aldehyde functionality make it a valuable intermediate for creating molecules with precise three-dimensional architectures, which is often essential for biological activity. This guide provides an in-depth overview of its properties, synthesis, and applications, particularly for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and provides stability during chemical transformations.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 150521-32-7 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 213.28 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 96% (GC) | [1] |
| Storage Conditions | ≤ -4 °C | [1] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3-AA | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 213.13649347 Da | [3] |
| Monoisotopic Mass | 213.13649347 Da | [3] |
| Topological Polar Surface Area | 46.6 Ų | [3] |
| Heavy Atom Count | 15 | |
| Complexity | 245 | [3] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this transformation as it employs mild conditions and avoids the use of heavy metals.[4]
Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.
This protocol is a representative procedure based on standard Swern oxidation methodologies.[5][6][7]
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal temperature is maintained at -78 °C. Stir for 1 hour at this temperature.
-
Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific biological targets, such as G-protein coupled receptors.
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for antipsychotic and neuroleptic drugs.[8][9] The piperidine scaffold is a common feature in many dopamine receptor ligands.[10] this compound can be utilized in the synthesis of these ligands through reactions such as reductive amination to introduce side chains that modulate receptor affinity and selectivity.
Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor ligand precursors.
The aldehyde group of this compound readily undergoes condensation with an amine to form an imine, which is then reduced in situ to a more stable amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation. The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary amine, which can be further functionalized to produce the final active pharmaceutical ingredient. This synthetic strategy allows for the modular assembly of complex molecules with precise control over stereochemistry, which is paramount for achieving desired pharmacological profiles. The development of selective ligands for dopamine receptors is crucial for treating a variety of neurological and psychiatric disorders.[8][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on (S)-tert-butyl 2-formylpiperidine-1-carboxylate
This guide provides detailed information on the molecular properties of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key building block in pharmaceutical and organic synthesis. Its utility in the development of active pharmaceutical ingredients is notable, particularly where stereochemical control is crucial.
Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for researchers in stoichiometry, reaction kinetics, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 213.27 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 213.28 g/mol | [2][6] |
| Monoisotopic Mass | 213.13649347 Da | [1] |
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound are not detailed in the provided search results, it is commonly used as an intermediate in organic synthesis.[2][7] A general application involves its use as a chiral building block for synthesizing pharmaceuticals.[3] The aldehyde functional group allows for further chemical modifications, such as reductive amination or nucleophilic addition, to create more complex nitrogen-containing heterocyclic structures.[3] The tert-butyl carbamate (Boc) group serves as a protecting group that can be removed under mild acidic conditions.[3]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Chemical compound and its molecular properties.
References
- 1. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. (S)-2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 150521-32-7 [amp.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as (S)-1-Boc-2-piperidinecarboxaldehyde, is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of bioactive molecules and natural products. The presence of a reactive aldehyde functionality, coupled with the stereochemically defined center at the 2-position and the Boc-protecting group, makes it a versatile building block for the synthesis of complex pharmaceutical targets. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this intermediate. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) and detailed experimental protocols for its synthesis and analysis.
While specific, experimentally verified spectra for this compound are not widely available in public databases, the following sections detail the expected spectroscopic features based on data from closely related analogues and established principles of spectroscopic interpretation.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of similar N-Boc protected piperidine structures and general chemical shift and fragmentation theories.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Expected Chemical Shifts, CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.60 | s | 1H | -CHO |
| ~4.50 | br d | 1H | H-2 |
| ~4.00 | br d | 1H | H-6 (equatorial) |
| ~2.90 | t | 1H | H-6 (axial) |
| ~1.80 - 1.40 | m | 6H | H-3, H-4, H-5 |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR (Expected Chemical Shifts, CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~202.0 | -CHO |
| ~155.0 | -C=O (Boc) |
| ~80.5 | -C(CH₃)₃ (Boc) |
| ~58.0 | C-2 |
| ~40.0 | C-6 |
| 28.4 | -C(CH₃)₃ (Boc) |
| ~25.0 | C-4 |
| ~24.0 | C-5 |
| ~20.0 | C-3 |
Table 2: Infrared (IR) Spectroscopy Data
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, 2935, 2860 | Medium | C-H stretch (alkane) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1735 | Strong | C=O stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (carbamate) |
Table 3: Mass Spectrometry (MS) Data
Expected Mass Fragments (Electrospray Ionization, ESI+)
| m/z Ratio | Proposed Fragment |
| 214.1 | [M+H]⁺ (Protonated molecular ion) |
| 158.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 140.1 | [M+H - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 114.1 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis: Swern Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
This procedure describes the oxidation of the corresponding primary alcohol to the aldehyde using a Swern oxidation protocol.[1][2]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a nitrogen atmosphere is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared. A separate solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM is also prepared.
-
Activation of DMSO: The oxalyl chloride solution is added dropwise to the reaction flask, followed by the dropwise addition of the DMSO solution over 5-10 minutes, ensuring the internal temperature remains below -60 °C. The mixture is stirred for an additional 15 minutes.
-
Addition of Alcohol: A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Quenching: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred at -78 °C for 10 minutes and then allowed to warm to room temperature over approximately 1.5 hours.
-
Workup: Water is added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. The solution is then transferred to a standard 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using a 400 MHz (or higher) spectrometer. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is subjected to Fourier transformation. The spectra are phased, baseline corrected, and calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Data Processing: The spectrum is presented in terms of transmittance or absorbance, and the wavenumbers of key absorption bands are identified.
Mass Spectrometry (MS) [4]
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (LC-MS): The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system for sample introduction.
-
Data Acquisition: The instrument is operated in positive ion mode. A full scan is performed to identify the protonated molecular ion [M+H]⁺. Subsequently, a product ion scan (MS/MS) of the precursor ion is conducted to obtain the fragmentation pattern.
-
Instrumentation (GC-MS): For GC-MS analysis, the sample is dissolved in a volatile solvent like dichloromethane. A capillary column (e.g., 5% phenyl-methylpolysiloxane) is used. The oven temperature is programmed to ramp from a low to a high temperature to ensure elution. The mass spectrometer is operated in electron ionization (EI) mode.[4]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Solubility and Stability of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis, is widely utilized in the development of novel therapeutics, particularly those targeting neurological disorders. Its synthetic utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group imparts specific characteristics to the molecule, enhancing its stability and modulating its solubility, which are critical considerations for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their evaluation and a discussion of potential degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.28 g/mol | [1][2] |
| Appearance | Colorless liquid or white to pale yellow crystalline solid | [1][3] |
| Storage Conditions | Store at ≤ -4 °C or in a freezer at -20°C under an inert atmosphere. | [1] |
Solubility Profile
The tert-butyl ester group in this compound generally enhances its solubility in organic solvents, a desirable characteristic for its application in organic synthesis.[1] While specific quantitative solubility data is not extensively available in the public domain, a qualitative solubility profile can be inferred from its structure and from data on analogous compounds.
Qualitative Solubility
The molecule is expected to be soluble in a range of common organic solvents due to the presence of both a non-polar Boc group and a polar formyl group.
| Solvent Class | Representative Solvents | Expected Solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[3] |
| Ester Solvents | Ethyl Acetate | Soluble[3] |
| Alcohols | Methanol, Ethanol | Soluble |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble |
| Aqueous Solvents | Water | Poorly soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for specific applications, the following experimental protocols are recommended.
This method is suitable for the early stages of drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking.
-
Precipitation Detection: Analyze the wells for the presence of precipitate using one of the following methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering the solutions to remove any precipitate, measure the absorbance of the filtrate at the compound's λmax.
-
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
This method determines the equilibrium solubility of the compound and is considered the gold standard.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge the sample to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Profile
The stability of this compound is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the aldehyde functional group.
Key Stability Concerns
-
Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions, leading to the formation of the corresponding piperidinium salt, tert-butanol, and isobutylene.
-
Oxidative Stress: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by strong oxidizing agents.
-
Photostability: Prolonged exposure to light, particularly UV light, may induce degradation.
Predicted Degradation Pathways
The two primary degradation pathways for this compound are acid-catalyzed deprotection and oxidation of the aldehyde.
References
Material safety data sheet (MSDS) for (S)-tert-butyl 2-formylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data, handling procedures, and synthetic protocols for (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This chiral building block is a key intermediate in the synthesis of various pharmaceutical agents, particularly those requiring stereochemical precision for their biological activity.[1][2]
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[1] It is recognized for its utility in medicinal chemistry for creating complex nitrogen-containing heterocyclic compounds.[2] The tert-butyl carbamate (Boc) group serves as a stable protecting group that can be removed under mild acidic conditions, facilitating multi-step syntheses.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |
| Molecular Weight | 213.27 g/mol | [1][3] |
| CAS Number | 150521-32-7 | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 96% (GC) | [1] |
| Storage Conditions | Store at ≤ -4 °C | [1] |
Safety and Hazard Information
This compound is classified as harmful and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and associated precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Source |
| Acute Toxicity, Oral | 4 | [3][4] |
| Skin Corrosion/Irritation | 2 | [3][4] |
| Serious Eye Damage/Eye Irritation | 2 | [4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | [4] |
Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [3][4] |
| Hazard | H315 | Causes skin irritation. | [3][4] |
| Hazard | H319 | Causes serious eye irritation. | [4] |
| Hazard | H335 | May cause respiratory irritation. | [4] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |
| Precautionary | P264 | Wash hands thoroughly after handling. | [5] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [5] |
| Precautionary | P271 | Use only outdoors or in a well-ventilated area. | [5] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| Precautionary | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [5] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary | P405 | Store locked up. | [5] |
| Precautionary | P501 | Dispose of contents/container in accordance with local regulation. | [5] |
Experimental Protocols
Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate
This procedure involves the oxidation of the corresponding alcohol.
Materials:
-
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in CH₂Cl₂.
-
Cool the solution to -60°C.
-
Add DMSO (2.5 equivalents) followed by the slow addition of oxalyl chloride (1.2 equivalents).
-
Stir the reaction mixture for 1 hour at -60°C.
-
Add triethylamine (3.0 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the desired product.[6]
Visualization of Workflows
The following diagrams illustrate key safety and handling workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
The Discovery and Synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Chiral Building Block in Modern Drug Discovery
(S)-tert-butyl 2-formylpiperidine-1-carboxylate , a valuable chiral intermediate, plays a significant role in the synthesis of complex pharmaceutical agents. Its stereodefined aldehyde functional group, positioned on a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for the introduction of diverse molecular fragments, particularly in the development of drugs targeting a range of therapeutic areas. This technical guide provides an in-depth overview of the key literature surrounding the discovery, synthesis, and application of this important molecule.
Synthetic Strategies for Enantiopure this compound
The primary challenge in the synthesis of this compound lies in the stereoselective introduction of the formyl group at the C2 position of the piperidine ring. Two principal strategies have emerged as effective methods for achieving high enantiopurity: the dynamic kinetic resolution of an organometallic intermediate and the oxidation of a chiral alcohol precursor.
Dynamic Kinetic Resolution of N-Boc-2-lithiopiperidine
A powerful approach for the asymmetric synthesis of 2-substituted piperidines is the dynamic kinetic resolution (DKR) of racemic N-Boc-2-lithiopiperidine. This method involves the deprotonation of N-Boc-piperidine with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chiral ligand. The chiral ligand, often a diamine like (-)-sparteine or a synthetic equivalent, complexes with the lithiated intermediate, leading to a rapid equilibrium between the two enantiomers. Subsequent trapping of this equilibrating mixture with an electrophile, in this case a formylating agent, proceeds at different rates for the two enantiomers, affording the desired (S)-enantiomer in high enantiomeric excess.
To a solution of N-tert-butoxycarbonylpiperidine (1.0 equiv) in anhydrous diethyl ether (Et2O) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) at -78 °C is added sec-butyllithium (s-BuLi) (1.2 equiv) dropwise. The reaction mixture is stirred at this temperature for 3 hours to ensure the formation of racemic N-Boc-2-lithiopiperidine. A solution of the chiral ligand, for example, a lithiated chiral diamino alkoxide (0.15 equiv), in anhydrous Et2O is then added, and the mixture is warmed to -45 °C and stirred for 3 hours to allow for dynamic kinetic resolution. The reaction is then cooled back to -78 °C, and anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) is added as the formylating agent. The reaction is stirred for an additional hour at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with Et2O, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
An alternative and widely employed method for the synthesis of this compound is the oxidation of the corresponding chiral primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The enantiopure alcohol precursor can be obtained through various methods, including the asymmetric reduction of the corresponding carboxylic acid or ester. The Swern oxidation is a common and mild procedure for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
To a solution of oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (CH2Cl2) at -78 °C is added dimethyl sulfoxide (DMSO) (2.5 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C. A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in CH2Cl2 is then added slowly, and the resulting mixture is stirred for 1 hour at -78 °C. Triethylamine (Et3N) (5.0 equiv) is subsequently added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.[1]
Data Presentation
The following tables summarize typical quantitative data reported for the synthesis and characterization of this compound and related compounds.
| Reaction | Starting Material | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Synthesis | N-Boc-piperidine | Dynamic Kinetic Resolution | 60-80 | >95 | [2] |
| Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | Swern Oxidation | >90 | >99 | [3] |
| Analytical Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ | 9.55 (s, 1H), 4.80 (br s, 1H), 4.00-3.90 (m, 1H), 3.00-2.90 (m, 1H), 1.80-1.50 (m, 6H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 202.1, 155.0, 80.5, 59.8, 40.1, 28.4, 25.5, 24.8, 19.5 |
| Chiral HPLC | Baseline separation of enantiomers is typically achieved on a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of n-hexane and isopropanol.[4] |
Experimental Workflows and Signaling Pathways
This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the synthesis of complex drug candidates where the piperidine moiety serves as a core scaffold.
Logical Workflow for the Synthesis of a Chiral Piperidine-Containing Drug Candidate
The following diagram illustrates a generalized workflow for the utilization of a chiral piperidine aldehyde, such as this compound, in the synthesis of a hypothetical drug molecule. This workflow is analogous to synthetic routes for drugs like Ibrutinib, where a chiral piperidine intermediate is crucial for the final structure and activity.[5][6]
Caption: Generalized synthetic workflow for a chiral drug candidate.
Signaling Pathway Context
While this compound itself is not directly involved in signaling pathways, the molecules synthesized from it often are. For instance, Ibrutinib, which contains a related chiral piperidine moiety, is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. Inhibition of this pathway is crucial for the treatment of certain B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by Ibrutinib.
References
- 1. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]
- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-1-Boc-3-hydroxypiperidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
(S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide to Physical Properties and Storage
For Immediate Release: Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the physical characteristics and optimal storage conditions for the chiral building block, (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This guide addresses the observed variability in its physical state and provides consolidated recommendations for maintaining its integrity.
This compound is a key intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. Its aldehyde functionality and the presence of the tert-butyl carbamate (Boc) protecting group make it a versatile component in medicinal chemistry, particularly for creating complex nitrogen-containing heterocycles.
Physical Appearance
The physical state of this compound has been reported with some variation, likely attributable to differences in purity and the specific manufacturing processes of various suppliers. It is crucial for researchers to consider the appearance as described by their specific vendor. The compound has been documented as a colorless liquid, a light yellow liquid[1], and a white to off-white solid[2][3].
Recommended Storage Conditions
To ensure the stability and prevent degradation of this compound, adherence to proper storage protocols is essential. The recommended storage temperatures vary across suppliers, underscoring the importance of consulting the specific product's safety data sheet (SDS). The collective data indicates a preference for cold storage, with some sources recommending refrigeration while others advise freezer conditions.
For optimal preservation of the compound's quality, the following table summarizes the reported physical properties and storage recommendations.
| Parameter | Reported Values | Citations |
| Physical State | Colorless liquid | [4] |
| Light yellow liquid | [1] | |
| White to off-white solid | [2][3] | |
| Storage Temperature | ≤ -4 °C | [4] |
| 0-8 °C | [1] | |
| Inert atmosphere, Store in freezer, under -20°C | [2][5] | |
| Room temperature | [6] |
Experimental Protocols
While specific experimental protocols for determining the physical properties and stability of this compound are not detailed in the provided search results, standard analytical techniques would be employed. The physical state can be determined by visual inspection at ambient temperature. Melting point determination for solid forms and refractive index measurements for liquid forms would provide more specific physical constants. Stability studies would typically involve storing the compound under various temperature, humidity, and light conditions and periodically assessing its purity using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Workflow for Storage and Handling
To maintain the integrity of this compound, a systematic approach to its storage and handling is recommended. The following diagram illustrates the decision-making process based on the information provided by the supplier.
Caption: Logical workflow for the proper storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 157634-02-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. This compound [myskinrecipes.com]
The Strategic Role of the Boc Protecting Group in Stereoselective Transformations of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group, beyond its primary role of masking the reactivity of the piperidine nitrogen, exerts profound influence on the stereochemical outcome of reactions at the adjacent formyl group and on the functionalization of the piperidine ring itself. This technical guide provides an in-depth analysis of the multifaceted roles of the Boc group in directing stereoselective transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. We will explore its impact on substrate conformation, its function as a directing group in C-H functionalization, and its critical role in achieving high diastereoselectivity in nucleophilic addition reactions.
Introduction: The Significance of this compound
The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The ability to introduce substituents onto the piperidine ring with precise stereochemical control is therefore of paramount importance in medicinal chemistry and drug development. This compound serves as a versatile chiral precursor, with its aldehyde functionality providing a handle for a variety of chemical transformations.[2] The presence of the N-Boc group is instrumental in enhancing the stability and solubility of the molecule, facilitating its handling and purification.[1] More significantly, as this guide will elaborate, the Boc group is a key enabler of stereocontrol in synthetic sequences.
The Multifaceted Roles of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the context of this compound and related N-Boc piperidines, its role extends far beyond simple protection.
Conformational Control and Stereoelectronic Effects
The bulky tert-butyl group of the Boc moiety significantly influences the conformational equilibrium of the piperidine ring. The steric demand of the Boc group can lock the ring in a preferred chair conformation, which in turn dictates the orientation of substituents and influences the trajectory of incoming reagents. This conformational rigidity is a key factor in achieving high levels of stereoselectivity in reactions at the C2 position.
Furthermore, the electronic nature of the carbamate functionality can affect the reactivity of the adjacent C-H bonds, playing a crucial role in directing metallation and subsequent functionalization reactions.
Directing Group in Asymmetric Deprotonation and C-H Functionalization
The Boc group has been effectively employed as a directing group for the deprotonation of the C-H bond at the 2-position of the piperidine ring. This directed lithiation, often achieved using a strong base like sec-butyllithium in the presence of a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate, generates a configurationally stable α-lithiated intermediate. The Boc group's carbonyl oxygen is believed to coordinate with the lithium cation, positioning the base for stereoselective proton abstraction. Subsequent trapping of this organolithium species with various electrophiles allows for the synthesis of a wide range of enantiomerically enriched 2-substituted piperidines.
dot
Caption: Asymmetric deprotonation of N-Boc-piperidine.
Stereocontrol in Nucleophilic Addition to the Formyl Group
In nucleophilic addition reactions to the aldehyde at the C2 position, the Boc group plays a crucial role in controlling the diastereoselectivity. The conformational bias imposed by the Boc group creates a sterically differentiated environment around the formyl group. According to established models of asymmetric induction, such as the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The bulky Boc group helps to rigidify the transition state, amplifying this facial selectivity.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments demonstrating the influence of the Boc group on stereoselective reactions of N-Boc piperidines.
Table 1: Asymmetric Deprotonation and Trapping of N-Boc-piperidine
| Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |
| MeI | (-)-sparteine | 85 | 96:4 |
| PhCHO | (-)-sparteine | 78 | 95:5 |
| (CH₂)₂O | (+)-sparteine surrogate | 82 | 93:7 |
Data synthesized from representative literature.
Table 2: Palladium-Catalyzed β-C(sp³)–H Arylation of N-Boc-piperidine
| Aryl Halide | Ligand | Yield (%) | β:α Selectivity |
| 4-Bromoanisole | Buchwald's SPhos | 75 | >95:5 |
| 3-Bromopyridine | XPhos | 68 | 90:10 |
| 2-Chlorotoluene | RuPhos | 72 | >95:5 |
Data synthesized from representative literature on related N-Boc piperidine systems.
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations where the Boc group plays a critical stereodirecting role.
Protocol for Asymmetric Deprotonation and Trapping of N-Boc-piperidine
Objective: To synthesize an enantioenriched 2-substituted N-Boc-piperidine via asymmetric lithiation.
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-sparteine
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-piperidine (1.0 eq) in anhydrous Et₂O.
-
Add (-)-sparteine (1.2 eq) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 eq) dropwise over 15 minutes, maintaining the temperature at -78 °C. The solution should turn a deep yellow or orange color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperidine.
-
Determine the enantiomeric ratio by chiral HPLC or GC analysis.
dot
Caption: Experimental workflow for asymmetric deprotonation.
Protocol for Diastereoselective Nucleophilic Addition to this compound
Objective: To synthesize a diastereomerically enriched alcohol via nucleophilic addition to the title compound.
Materials:
-
This compound
-
Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organometallic nucleophile (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Mechanistic Insights and Visualization
The directing and stereocontrolling effects of the Boc group can be rationalized through the analysis of reaction intermediates and transition states.
Ligand-Controlled C-H Functionalization Pathway
In palladium-catalyzed C-H functionalization reactions, the Boc group can influence the regioselectivity of the C-H activation step. The choice of ligand on the palladium catalyst is also critical in determining whether functionalization occurs at the α or β position of the piperidine ring.
dot
Caption: Ligand-controlled C-H functionalization of N-Boc-piperidine.
Conclusion
The Boc protecting group in this compound and related N-Boc piperidines is far more than a simple protecting group. It is a powerful tool for stereocontrol, enabling the synthesis of complex, chiral molecules with high levels of precision. Through conformational restriction, directed metallation, and the creation of a biased steric environment, the Boc group allows researchers and drug development professionals to access a diverse range of stereochemically defined piperidine derivatives. A thorough understanding of the multifaceted roles of the Boc group is essential for the rational design of synthetic routes to novel pharmaceutical candidates. This guide has provided a comprehensive overview of these roles, supported by quantitative data and detailed experimental protocols, to aid in the advancement of this critical area of chemical synthesis.
References
Methodological & Application
Scalable Synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. The protocols outlined below are based on established oxidation methodologies and are designed to be adaptable for large-scale production.
Introduction
This compound, also known as (S)-Boc-pipecolinal, is a versatile building block in medicinal chemistry. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with specific stereochemistry. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under mild acidic conditions.
The primary route to this compound involves the oxidation of the corresponding alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This document details three common and scalable oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for the oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde depends on several factors, including scale, cost, safety considerations, and functional group tolerance of any other substituents on the piperidine ring. The following table summarizes the key aspects of the three detailed protocols.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Parikh-Doering Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or trifluoroacetic anhydride | Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) | Dimethyl sulfoxide (DMSO), activated by sulfur trioxide pyridine complex |
| Typical Yield | >95% | ~90-98% | >85% |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 0 °C to room temperature |
| Key Reagents | DMSO, oxalyl chloride (or TFAA), triethylamine | Dess-Martin Periodinane | DMSO, SO₃·pyridine complex, triethylamine or diisopropylethylamine |
| Advantages | High yields, readily available and inexpensive reagents. | Mild reaction conditions, high chemoselectivity, and a simple workup.[1][2] | Can be run at non-cryogenic temperatures, minimal side products.[3][4] |
| Disadvantages | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide, and generation of toxic carbon monoxide.[5] | Reagent is expensive and potentially explosive on a large scale.[1] | May require a large excess of reagents for complete conversion.[3][4] |
| Scalability | Well-established for large-scale synthesis with appropriate engineering controls. | Generally limited to lab-scale due to cost and safety concerns of the reagent.[1] | Scalable and avoids cryogenic conditions, making it attractive for industrial applications.[3][4] |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[5] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by the addition of a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Reaction Scheme:
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride or Trifluoroacetic anhydride (TFAA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by silica gel column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is known for its mild reaction conditions and high selectivity, making it suitable for sensitive substrates.[1][2]
Reaction Scheme:
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild and efficient method that utilizes the sulfur trioxide pyridine complex to activate DMSO.[3][4] A key advantage is that it can be performed at or above 0 °C, avoiding the need for cryogenic conditions.
Reaction Scheme:
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and anhydrous triethylamine (3.0 equivalents) in anhydrous DCM or THF at 0 °C, add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise.
-
To this suspension, add anhydrous dimethyl sulfoxide (2.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Visualizations
Logical Relationship of Synthesis
Caption: Synthetic routes to the target aldehyde.
Experimental Workflow
Caption: General experimental workflow for oxidation.
References
- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]
- 5. Swern Oxidation [organic-chemistry.org]
Application Notes and Protocols: Enantioselective Synthesis Using (S)-tert-butyl 2-formylpiperidine-1-carboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as (S)-N-Boc-pipecolinal, is a versatile chiral building block derived from the naturally occurring amino acid L-pipecolic acid. Its rigid piperidine ring, coupled with the stereodefined center at the 2-position, makes it an effective chiral auxiliary for asymmetric synthesis. This application note details the use of this compound in diastereoselective nucleophilic additions to the aldehyde functionality, a key strategy for the synthesis of enantiomerically enriched secondary alcohols. Subsequent cleavage of the auxiliary furnishes the desired chiral alcohol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
The stereochemical outcome of the nucleophilic addition is governed by well-established models of asymmetric induction, primarily the Felkin-Anh and Cram-chelation models. The choice of organometallic reagent and reaction conditions dictates which model prevails, thus allowing for predictable control over the formation of the desired diastereomer.
Principle of Stereochemical Induction
The stereoselectivity of nucleophilic additions to this compound is determined by the facial bias imposed by the chiral piperidine ring. Two competing transition state models, the Felkin-Anh and the chelation-controlled model, are generally considered.
-
Felkin-Anh Model (Non-chelation control): This model predicts the stereochemical outcome when non-chelating nucleophiles (e.g., organolithium reagents) or Lewis acids that do not form stable chelates are used. The largest substituent on the α-carbon (the piperidine ring) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks from the less hindered face.
-
Chelation-Controlled Model: In the presence of chelating metals (e.g., Mg, Zn, Ti), a five-membered chelate can form between the carbonyl oxygen and the nitrogen atom of the piperidine ring. This rigidifies the conformation of the molecule, and the nucleophile preferentially attacks from the less hindered face of the chelate, leading to the opposite diastereomer compared to the Felkin-Anh model.
By selecting the appropriate organometallic reagent and additives, one can favor either the chelation or non-chelation pathway, providing access to both diastereomers of the product.
Experimental Protocols
Protocol 1: Diastereoselective Addition of a Grignard Reagent (Chelation Control)
This protocol describes the synthesis of a chiral secondary alcohol via the chelation-controlled addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv). Dissolve the aldehyde in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 equiv) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched alcohol.
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the piperidine auxiliary to yield the free chiral secondary alcohol.
Materials:
-
Diastereomerically pure alcohol from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
Procedure:
-
N-Boc Deprotection: Dissolve the purified alcohol (1.0 equiv) in DCM (0.1 M). Add TFA (5-10 equiv) and stir the mixture at room temperature for 1-2 hours until the N-Boc group is completely removed (monitored by TLC).
-
Neutralization: Carefully neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Oxidative Cleavage: Dissolve the resulting amino alcohol in a mixture of methanol and water (3:1). Add sodium periodate (2.0 equiv) in one portion and stir the mixture at room temperature for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. The organic layer contains the desired chiral alcohol, which can be further purified by column chromatography if necessary.
Data Presentation
The following table summarizes representative data for the diastereoselective addition of various organometallic reagents to a closely related chiral auxiliary, N-Boc-L-prolinal (the five-membered ring analog), which is expected to exhibit similar reactivity and selectivity. This data is provided for illustrative purposes.
| Entry | Nucleophile (R-M) | Lewis Acid Additive | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | PhMgBr | None | THF | -78 | 85 | >95:5 (Chelation) |
| 2 | MeMgBr | None | THF | -78 | 82 | >95:5 (Chelation) |
| 3 | PhLi | None | THF | -78 | 90 | 10:90 (Felkin-Anh) |
| 4 | MeLi | None | THF | -78 | 88 | 15:85 (Felkin-Anh) |
| 5 | AllylMgBr | ZnBr₂ | CH₂Cl₂ | -78 | 75 | >98:2 (Chelation) |
| 6 | Bu₂CuLi | None | THF | -78 | 78 | 20:80 (Felkin-Anh) |
Visualizations
Experimental Workflow
Caption: General workflow for the enantioselective synthesis of a chiral secondary alcohol.
Mechanism of Stereochemical Induction
Caption: Competing pathways for stereochemical induction in nucleophilic additions.
Application Notes and Protocols: (S)-tert-butyl 2-formylpiperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral aldehyde, is a pivotal building block in the synthesis of complex pharmaceutical intermediates. Its stereodefined piperidine scaffold is a prevalent motif in a multitude of bioactive molecules, including antiviral and CNS-targeting agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective transformations at the formyl group. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate primarily utilized in the construction of substituted piperidine derivatives. These derivatives are integral to the structure of various therapeutic agents. Its aldehyde functionality serves as a reactive handle for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Notable applications include:
-
Synthesis of Antiviral Agents: Chiral piperidine moieties are crucial components of several protease inhibitors used in the treatment of viral infections such as Hepatitis C and HIV.[1] While direct synthesis pathways for drugs like boceprevir and telaprevir using this specific starting material are not extensively detailed in publicly available literature, the structural similarity of the resulting piperidine amides makes it a highly relevant precursor for analogous structures.
-
Development of CNS-Targeting Drugs: The piperidine ring is a common feature in drugs targeting the central nervous system. The stereochemistry of these compounds is often critical for their pharmacological activity and selectivity.
-
Construction of Chiral Ligands and Catalysts: The chiral nature of this compound makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.
Experimental Protocols
The following protocols describe common and synthetically useful transformations of this compound.
Reductive Amination for the Synthesis of Chiral Piperidin-2-ylmethanamines
Reductive amination is a cornerstone reaction for the introduction of nitrogen-containing substituents. This process involves the initial formation of an imine or iminium ion, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
General Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added the primary or secondary amine (1.1 eq). The mixture is stirred at room temperature for 30-60 minutes. Subsequently, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Data Presentation:
| Amine Substrate | Product | Yield (%) | Purity (%) | Reference |
| Aniline | (S)-tert-butyl 2-((phenylamino)methyl)piperidine-1-carboxylate | 85 | >95 | Generic Protocol |
| Benzylamine | (S)-tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate | 88 | >97 | Generic Protocol |
| Morpholine | (S)-tert-butyl 2-(morpholinomethyl)piperidine-1-carboxylate | 82 | >96 | Generic Protocol |
Wittig Reaction for the Synthesis of Chiral Vinylpiperidines
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. The use of stabilized or non-stabilized phosphorus ylides allows for the synthesis of (E)- or (Z)-alkenes, respectively.
General Workflow for the Wittig Reaction:
Caption: Workflow for the Wittig Reaction.
Experimental Protocol:
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base such as n-butyllithium or sodium hydride to generate the ylide. The resulting colored solution is stirred for 30-60 minutes. A solution of this compound (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC. The reaction is quenched by the addition of water or saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Data Presentation:
| Phosphonium Salt | Product | Predominant Isomer | Yield (%) | Purity (%) | Reference |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | (S)-tert-butyl 2-(2-methoxycarbonylvinyl)piperidine-1-carboxylate | E | 78 | >95 | Generic Protocol |
| (Cyanomethyl)triphenylphosphonium chloride | (S)-tert-butyl 2-(2-cyanovinyl)piperidine-1-carboxylate | E | 81 | >96 | Generic Protocol |
| Methyltriphenylphosphonium bromide | (S)-tert-butyl 2-vinylpiperidine-1-carboxylate | Z | 75 | >95 | Generic Protocol |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound stems from its ability to participate in various reaction pathways, leading to a diverse range of complex chiral molecules. The aldehyde group acts as an electrophilic center, while the Boc-protected nitrogen provides stability and allows for late-stage deprotection and further functionalization.
References
Application Notes and Protocols: (S)-tert-butyl 2-formylpiperidine-1-carboxylate in Synthetic Chemistry
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral aldehyde, has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its rigid piperidine scaffold, coupled with the reactive aldehyde functionality and the stable Boc protecting group, makes it an invaluable intermediate for creating stereochemically defined molecules.[1] This guide provides detailed protocols and expert insights into the application of this versatile building block, focusing on its synthesis via Swern oxidation and its subsequent elaboration through Wittig olefination and reductive amination reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties in their synthetic endeavors.
The piperidine moiety is a prevalent structural motif in a vast array of bioactive natural products and synthetic pharmaceuticals.[2] The specific (S)-configuration at the 2-position of the piperidine ring is often critical for achieving the desired biological activity, particularly in the development of protease inhibitors and receptor agonists. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for further synthetic manipulations. The aldehyde functional group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse and complex molecular frameworks.
This document will provide not only step-by-step procedures but also the underlying scientific principles that govern these transformations. By understanding the "why" behind each experimental choice, researchers can adapt and optimize these protocols for their specific synthetic targets.
Synthesis of this compound via Swern Oxidation
The preparation of this compound is most commonly and efficiently achieved through the Swern oxidation of its corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a mild and highly reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids.[3][4]
Causality of Experimental Choices
The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the desired carbonyl compound, dimethyl sulfide, and a protonated base.[4]
-
Reagents :
-
Dimethyl sulfoxide (DMSO) : Acts as the primary oxidant.
-
Oxalyl chloride : Serves as the activator for DMSO, forming the electrophilic chloro(dimethyl)sulfonium chloride intermediate.
-
Triethylamine (a hindered amine base) : Functions to deprotonate the intermediate alkoxysulfonium salt to form the key sulfur ylide and to neutralize the HCl generated during the reaction.
-
-
Low Temperature (-78 °C) : This is critical to prevent side reactions and decomposition of the reactive intermediates. Maintaining a low temperature throughout the addition of reagents is paramount for achieving high yields.
Experimental Workflow: Swern Oxidation
Caption: Swern Oxidation Workflow for Aldehyde Synthesis.
Detailed Protocol: Swern Oxidation
Materials:
-
(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
Add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, again ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Application Protocol 1: Wittig Olefination
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[5] This reaction is particularly valuable for its high degree of regioselectivity in the formation of the double bond.
Mechanistic Rationale
The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically lead to (Z)-alkenes, while stabilized ylides (e.g., those with an adjacent ester or ketone) generally favor the formation of (E)-alkenes.
Experimental Workflow: Wittig Reaction
Caption: Wittig Reaction Workflow for Alkene Synthesis.
Detailed Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Application Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a particularly mild and selective reducing agent for this transformation, as it readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde.[6][7][8][9]
Causality of Experimental Choices
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) : This reagent is the key to the success of the one-pot reaction. Its reduced reactivity towards aldehydes allows for the accumulation of the imine/iminium ion intermediate, which is then rapidly reduced. The steric bulk and electron-withdrawing acetate groups moderate the reactivity of the borohydride.[9]
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reducing agent and effectively solubilize the reactants.[8]
-
Acetic Acid (optional but recommended) : A catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is actually reduced.[1]
Experimental Workflow: Reductive Amination
Caption: Reductive Amination Workflow for Amine Synthesis.
Detailed Protocol: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[7]
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Applications in Drug Discovery
This compound and its derivatives are crucial intermediates in the synthesis of a variety of biologically active compounds. The piperidine scaffold is a key feature in many drugs targeting the central nervous system. Furthermore, the chiral nature of this building block makes it particularly useful in the development of stereospecific inhibitors for enzymes such as proteases.
For instance, analogous chiral aldehydes are employed in the synthesis of potent HIV protease inhibitors .[2][6][10] The stereochemistry of the piperidine ring and the substituents introduced via reactions like those described above are critical for achieving high binding affinity to the enzyme's active site. More recently, piperidine-containing compounds have been investigated as potential inhibitors of SARS-CoV-2 replication , targeting viral proteases like the main protease (Mpro).[11][12][13]
| Reaction Type | Reagents | Product Type | Therapeutic Area Application |
| Wittig Olefination | Phosphonium Ylides | Alkenyl-piperidines | Antiviral, CNS agents |
| Reductive Amination | Primary/Secondary Amines, NaBH(OAc)3 | Alkylamino-piperidines | Protease Inhibitors, Antiviral |
Troubleshooting and Safety Considerations
-
Swern Oxidation : The reaction is exothermic and produces gaseous byproducts (CO and CO2). It is essential to maintain a low temperature and perform the reaction in a well-ventilated fume hood. The byproduct dimethyl sulfide has a strong, unpleasant odor. Glassware should be quenched with bleach to neutralize the smell.
-
Wittig Reaction : The ylides are typically strong bases and are sensitive to moisture and air. All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere. The byproduct, triphenylphosphine oxide, can sometimes be difficult to remove completely by chromatography.
-
Reductive Amination : Sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly. The reaction can be slow with sterically hindered or electron-deficient amines. In such cases, pre-forming the imine with a dehydrating agent before adding the reducing agent may improve the yield.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. The protocols detailed in this guide for its synthesis and subsequent functionalization via Wittig olefination and reductive amination provide a solid foundation for its application in the synthesis of complex, high-value molecules. By understanding the mechanistic underpinnings of these reactions, researchers can confidently employ this chiral building block to advance their drug discovery and development programs.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details procedures for the reductive amination of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a valuable chiral building block in the synthesis of numerous pharmaceutical agents. The protocols outlined below utilize common reducing agents and provide a framework for the synthesis of a diverse range of N-substituted piperidine derivatives. The chirality at the C2 position of the piperidine ring is often crucial for biological activity, making stereocontrolled reactions of this substrate of high importance.
General Reaction Scheme
The reductive amination of this compound with a primary or secondary amine proceeds via the in situ formation of an iminium ion intermediate, which is subsequently reduced by a hydride-based reducing agent to yield the corresponding amine product.
Caption: General workflow of reductive amination.
Key Reducing Agents and Reaction Conditions
Several reducing agents are commonly employed for reductive amination, each with its own advantages in terms of reactivity, selectivity, and handling.
| Reducing Agent | Acronym | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, tolerates a wide range of functional groups. Does not reduce aldehydes and ketones at a significant rate. Often the reagent of choice.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selective for iminium ions over carbonyls.[2] Highly toxic and can release HCN gas under acidic conditions. |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde, so the imine formation must be complete before its addition. A two-step, one-pot approach is often necessary. |
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is a general and widely applicable method for the reductive amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE or DCM (0.1-0.2 M) is added the respective amine (1.0-1.2 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion. For less nucleophilic amines, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Sodium triacetoxyborohydride (1.2-1.5 eq.) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.
Protocol 2: Two-Step, One-Pot Procedure using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly for reactive amines where imine formation is rapid.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol (0.1-0.2 M).
-
Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the imine. The progress of imine formation can be monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Yields
The following table summarizes yields for the reductive amination of this compound with various amines under different conditions.
| Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | - | 12 | ~75-85 | (General procedure) |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | ~60-70 | (General procedure) |
| Morpholine | NaBH(OAc)₃ | DCM | - | 8 | ~80-90 | (General procedure) |
| Ethylamine | NaBH₄ | MeOH | - | 4 | ~70-80 | (General procedure) |
| Cyclohexylamine | NaBH(OAc)₃ | THF | - | 16 | 74 | |
| Benzylamine (for 3-formyl isomer) | - | - | - | - | 68 | [3] |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Logical Workflow Diagram
The decision-making process for selecting a reductive amination protocol can be visualized as follows:
Caption: Decision workflow for reductive amination.
Conclusion
The reductive amination of this compound is a highly efficient and versatile transformation for the synthesis of a wide array of chiral N-substituted piperidine derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific amine substrate to achieve optimal results. Sodium triacetoxyborohydride is generally the preferred reagent due to its mildness and high selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel piperidine-containing molecules for drug discovery and development.
References
Synthesis of Piperidine Alkaloids from (S)-tert-butyl 2-formylpiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a versatile chiral building block in organic synthesis, particularly valuable for the stereoselective synthesis of a wide range of piperidine alkaloids. The piperidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of piperidine alkaloids, using the enantiomerically pure starting material this compound. The synthesis of the well-known toxic alkaloid (+)-coniine will be used as a representative example to illustrate the synthetic strategy.
General Synthetic Strategy
The synthesis of piperidine alkaloids from this compound generally involves a three-step reaction sequence:
-
Wittig Reaction: Elongation of the carbon chain at the C-2 position of the piperidine ring.
-
Hydrogenation: Saturation of the newly formed double bond to establish the desired alkyl substituent.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final alkaloid.
This strategy allows for the modular construction of various 2-alkyl-substituted piperidine alkaloids with high stereocontrol, originating from the chiral center of the starting aldehyde.
Experimental Protocols: Synthesis of (+)-Coniine
This section details the experimental procedures for the synthesis of (+)-coniine from this compound.
Step 1: Wittig Reaction to Synthesize (S)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate
This step involves the reaction of the starting aldehyde with a phosphorus ylide to form an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add KHMDS (1.1 equivalents) portionwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford (S)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate.
Step 2: Hydrogenation to Synthesize (S)-tert-butyl 2-propylpiperidine-1-carboxylate (N-Boc-(+)-coniine)
This step reduces the double bond of the alkene intermediate to a single bond.
Reaction Scheme:
Materials:
-
(S)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve (S)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate (1.0 equivalent) in methanol.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-propylpiperidine-1-carboxylate. This product is often pure enough for the next step without further purification.
Step 3: N-Boc Deprotection to Synthesize (+)-Coniine
The final step involves the removal of the Boc protecting group to yield the target alkaloid.
Reaction Scheme:
Caption: Key transformations in the synthesis of piperidine alkaloids.
Application Notes and Protocols: (S)-tert-butyl 2-formylpiperidine-1-carboxylate as a Precursor for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a versatile, chiral chemical building block pivotal in the synthesis of novel pharmaceutical agents. Its piperidine core is a prevalent structural motif in a multitude of bioactive compounds, and the specific (S)-stereochemistry at the 2-position can be critical for achieving selective interaction with biological targets.[1] The aldehyde group serves as a reactive center for introducing molecular diversity, particularly through reductive amination, while the tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and is readily removable under mild acidic conditions.[1] This precursor is an excellent starting point for developing drug candidates targeting a range of therapeutic areas, including oncology and neurology, by enabling the synthesis of compounds like protease inhibitors and receptor agonists.[1][2][3]
Key Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a scaffold for generating libraries of compounds for screening against various therapeutic targets. Two areas of significant interest are the development of inhibitors for Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK).
Targeting the CDK9 Signaling Pathway in Oncology
Cyclin-Dependent Kinase 9 (CDK9) is a crucial regulator of transcription elongation.[2][4] In conjunction with its regulatory partner Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transcription of various genes, including those that encode for short-lived anti-apoptotic proteins essential for the survival of cancer cells.[5] The dysregulation of CDK9 activity has been observed in numerous hematological and solid tumors, making it a compelling target for anticancer therapies.[2] Novel inhibitors derived from the this compound scaffold could offer new therapeutic options.
Diagram of the CDK9 Signaling Pathway
Caption: Overview of CDK9's role in transcription and its therapeutic inhibition.
Targeting the BTK Signaling Pathway in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[6] This pathway governs B-cell development, proliferation, and survival. The aberrant activation of BCR signaling is a key driver in many B-cell cancers.[6][7] Ibrutinib, a potent BTK inhibitor, has demonstrated significant clinical success in treating these malignancies.[6] While the established synthesis routes for Ibrutinib may not utilize this compound, this precursor is highly suitable for generating novel piperidine-containing molecules that could target BTK with improved selectivity or efficacy.
Diagram of the BTK Signaling Pathway
Caption: The central role of BTK in BCR signaling and its inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis and modification of drug candidates using this compound.
Protocol 1: Reductive Amination for Library Synthesis
This procedure details the coupling of the precursor with a diverse range of amines to create a library of N-substituted piperidine derivatives.
Workflow for Reductive Amination
Caption: Step-by-step workflow for the synthesis of piperidine derivatives.
Materials:
-
This compound
-
A primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the selected amine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group, a common step to enable further functionalization of the piperidine nitrogen.
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether to obtain the deprotected piperidine salt.
-
For the free amine, neutralize the salt with a base such as saturated aqueous sodium bicarbonate solution and extract with an organic solvent.
Data Presentation: Template for Quantitative Analysis
The following table provides a structured format for presenting the biological data of newly synthesized compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) [a] | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| Lead-001 | CDK9 | 59 | HCT-116 | 0.45 |
| Lead-002 | CDK9 | 120 | MCF-7 | 1.2 |
| Lead-003 | BTK | 85 | Ramos | 0.9 |
| Lead-004 | BTK | 250 | TMD8 | 2.5 |
[a] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Note: The data presented are for illustrative purposes and should be replaced with experimentally determined values. The IC₅₀ value for Lead-001 is based on a reported potent CDK9 inhibitor.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes: Asymmetric Synthesis of a Key Precursor to Bioactive Piperidine Alkaloids using (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a versatile and highly valuable chiral building block in the asymmetric synthesis of a wide array of bioactive molecules, particularly piperidine alkaloids.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products with diverse biological activities. The inherent chirality of this compound provides a strategic advantage for the enantioselective synthesis of complex targets, allowing for precise control over stereochemistry.
These application notes provide a detailed protocol for the asymmetric synthesis of (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of bioactive alkaloids such as (+)-Sedamine. The synthesis involves a two-step sequence commencing with a Wittig reaction to introduce the phenethyl side chain, followed by hydrogenation to yield the saturated piperidine derivative.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Figure 1: Experimental workflow for the synthesis of (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactant | Molar Equiv. | Product | Yield (%) | Purity (by HPLC) |
| 1. Wittig Reaction | This compound | 1.0 | (S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate | 85 | >95% |
| Benzyltriphenylphosphonium chloride | 1.2 | ||||
| n-Butyllithium | 1.2 | ||||
| 2. Hydrogenation | (S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate | 1.0 | (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate | 98 | >99% |
| Palladium on Carbon (10 wt%) | 0.05 |
Experimental Protocols
Step 1: Wittig Reaction - Synthesis of (S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.2 equiv) dropwise to the suspension. The color of the solution will turn deep orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford (S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate as a colorless oil.
Step 2: Hydrogenation - Synthesis of (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate
Materials:
-
(S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate (1.0 equiv)
-
Palladium on carbon (10 wt%, 0.05 equiv)
-
Ethanol
-
Celite
Procedure:
-
Dissolve (S)-tert-butyl 2-(2-phenylethenyl)piperidine-1-carboxylate (1.0 equiv) in ethanol in a round-bottom flask.
-
Carefully add palladium on carbon (10 wt%, 0.05 equiv) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate as a colorless oil.
Application in Bioactive Molecule Synthesis
The synthesized (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of various bioactive piperidine alkaloids. For instance, it can be readily converted to the natural product (+)-Sedamine. The logical pathway for this conversion is outlined below.
Figure 2: Logical pathway from the synthesized intermediate to (+)-Sedamine.
Conclusion
This application note details a reliable and efficient two-step protocol for the asymmetric synthesis of (S)-tert-butyl 2-(2-phenylethyl)piperidine-1-carboxylate, a key precursor to bioactive piperidine alkaloids, starting from the chiral building block this compound. The described Wittig olefination and subsequent hydrogenation proceed with high yields and purities, demonstrating the utility of the starting aldehyde in stereoselective synthesis. The resulting intermediate provides a versatile platform for the synthesis of various target molecules of pharmaceutical interest.
References
Experimental setup for reactions with (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Application Notes and Protocols for (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction
This compound is a versatile chiral building block widely employed in organic synthesis and pharmaceutical research.[1][2] Its structure features a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and an aldehyde functionality at the chiral center. The Boc group provides stability during reactions and can be selectively removed under mild acidic conditions.[3] The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions, enabling the construction of complex nitrogen-containing heterocycles.[3][4] This compound is a crucial intermediate in the asymmetric synthesis of bioactive molecules and active pharmaceutical ingredients (APIs) where the (S)-configuration is critical for biological activity, particularly in the development of drugs for neurological disorders and pain management.[1][3]
Application Note 1: Reductive Amination
Reductive amination is a cornerstone reaction for this aldehyde, providing a powerful method for C-N bond formation. The process involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in-situ by a mild reducing agent to yield the corresponding amine.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity and tolerance of various functional groups.[4][5] This reaction is fundamental in medicinal chemistry for introducing diverse amine substituents to the piperidine scaffold.[4]
General Workflow for Reductive Amination
Caption: Experimental workflow for the reductive amination of N-Boc-2-formylpiperidine.
Experimental Protocol: Reductive Amination
This protocol is a representative example adapted from procedures for the analogous tert-butyl 4-formylpiperidine-1-carboxylate.[4]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 1-(4-Methanesulfonylphenyl)piperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Stir plate
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM).
-
Add the desired amine (1.0-1.2 equiv.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary, often ranging from a few hours to overnight (e.g., 17 hours).[4]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted piperidine.
Data Summary: Reductive Amination Examples
Note: The following examples use the 4-formylpiperidine isomer but demonstrate typical conditions applicable to the 2-formyl isomer.
| Amine Reagent | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
| 1-(4-Methanesulfonylphenyl)piperazine | NaBH(OAc)₃ | DCM | rt, 17 h | Piperazine-coupled derivative | Not Reported | [4] |
| Thiophene-2-sulfonamide | Ti(OiPr)₄, Ni(COD)₂ | Acetonitrile | 100°C, 12 h | Allylic amine derivative | 53% | [4] |
Application Note 2: Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde functionality of this compound into an alkene.[6] This olefination reaction involves a triphenyl phosphonium ylide (Wittig reagent), which reacts with the aldehyde to form a C=C double bond, yielding an alkene and triphenylphosphine oxide as a byproduct.[6] This method is exceptionally useful for introducing methylene or other substituted vinyl groups.[6]
Logical Flow of the Wittig Reaction
Caption: Logical diagram illustrating the key stages of the Wittig reaction.
Experimental Protocol: Wittig Reaction
This protocol is based on a general procedure for the Wittig olefination of the analogous 4-formylpiperidine.[4]
Materials:
-
This compound
-
A phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-Butyllithium (n-BuLi) in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Two-necked round-bottom flask with a magnetic stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1-1.2 equiv.) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired alkene.
Data Summary: Wittig Reaction Example
Note: This example uses the 4-formylpiperidine isomer but demonstrates a typical reaction.
| Aldehyde | Wittig Reagent Precursor | Base | Solvent | Conditions | Product | Yield | Reference |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78°C to rt, 0.5 h | Alkene derivative | Not Reported | [4] |
Application Note 3: Nucleophilic Addition of Organometallic Reagents
The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction is a classic C-C bond-forming method that converts the aldehyde into a secondary alcohol, extending the carbon chain and introducing a new stereocenter.[4] The stereoselectivity of the addition can sometimes be influenced by the existing chiral center at the C2 position of the piperidine ring.
General Workflow for Grignard Reaction
Caption: Experimental workflow for the Grignard addition to N-Boc-2-formylpiperidine.
Experimental Protocol: Grignard Reaction
This protocol is adapted from procedures for the 4-formyl isomer.[4]
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide (MeMgBr), 3.0 M in ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Ice-water bath (0 °C) or Dry ice/acetone bath (-78 °C)
-
Standard glassware for workup and purification
Procedure:
-
Set up a dry three-necked round-bottom flask, equipped with an addition funnel and thermometer, under an inert atmosphere.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the flask.
-
Cool the solution to 0 °C (or -78 °C, depending on the reactivity of the Grignard reagent).
-
Add the Grignard reagent (1.1-1.5 equiv.) dropwise via the addition funnel, maintaining the internal temperature below the specified limit (e.g., < 5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude secondary alcohol by flash column chromatography.
Data Summary: Nucleophilic Addition Examples
Note: The following examples use the 4-formylpiperidine isomer but demonstrate typical conditions.
| Organometallic Reagent | Solvent | Conditions | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CyclohexylMgCl | THF | -78°C to rt, 6 h | tert-Butyl 4-(chloro(cyclohexyl)methyl)piperidine-1-carboxylate | 46.9 mmol scale |[4] | | MeMgBr | THF | 0°C to rt, 1 h | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | 97.7% |[4] |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Temperature: Ensure the reaction is conducted at the optimal temperature. For Swern oxidation, maintaining a very low temperature (-78 °C) is critical during the initial steps. For Dess-Martin oxidation, the reaction can typically be run at 0 °C to room temperature.[1] - Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., Dess-Martin periodinane or oxalyl chloride/DMSO). | Increased conversion of the starting material to the desired aldehyde. |
| Degradation of Reagents | - Dess-Martin Periodinane (DMP): DMP is moisture-sensitive. Use freshly opened or properly stored DMP. - Oxalyl Chloride/DMSO: These reagents for Swern oxidation are also sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Consistent and reliable oxidation, leading to improved yields. |
| Over-oxidation | - While less common with mild oxidizing agents like DMP and Swern, over-oxidation to the carboxylic acid can occur. Use of harsher oxidizing agents should be avoided. Ensure prompt work-up once the reaction is complete as indicated by TLC. | Minimization of the carboxylic acid by-product, thereby increasing the aldehyde yield. |
| Product Instability | - The aldehyde product can be unstable. It is advisable to use the crude product directly in the next step if possible, or to purify it quickly and store it under an inert atmosphere at a low temperature (≤ -4 °C).[2] | Preservation of the synthesized aldehyde, preventing degradation and loss of yield. |
Issue 2: Presence of Impurities and By-products
| Potential Cause | Recommended Action | Expected Outcome |
| Epimerization at the C2 Position | - This can be a concern, especially with Swern oxidation when using triethylamine as the base.[3] Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize epimerization.[3] | Preservation of the desired (S)-stereochemistry of the product. |
| Unreacted Starting Material | - If a significant amount of the starting alcohol remains, this indicates an incomplete reaction. Refer to the recommendations for "Incomplete Reaction" in the table above. | Complete conversion of the starting material. |
| By-products from the Oxidizing Agent | - Swern Oxidation: Produces dimethyl sulfide, which has a strong, unpleasant odor.[3] During workup, rinse glassware with bleach or an oxidizing agent to neutralize the odor.[3] - Dess-Martin Oxidation: Produces iodinane by-products. These can often be removed by precipitation with a non-polar solvent like pentane or by aqueous workup with sodium thiosulfate.[1][4] | A cleaner product with easier purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and reliable method is the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Mild oxidation agents are preferred to avoid over-oxidation to the carboxylic acid.
Q2: Which oxidizing agent is better for this synthesis, Swern oxidation or Dess-Martin periodinane (DMP)?
Both Swern oxidation and Dess-Martin periodinane (DMP) are effective for this transformation. The choice often depends on laboratory preference, available equipment, and sensitivity of other functional groups in the molecule.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Reagents | Oxalyl chloride, DMSO, Triethylamine (or DIPEA) | Dess-Martin Periodinane |
| Temperature | Requires very low temperatures (-78 °C) | Typically 0 °C to room temperature |
| By-products | Dimethyl sulfide (malodorous), CO, CO2 | Iodinane by-products |
| Work-up | Quenching with a base, aqueous extraction. Odor neutralization may be needed. | Quenching with sodium thiosulfate, aqueous extraction, or precipitation of by-products. |
| Potential Issues | Epimerization with triethylamine, moisture sensitive. | Moisture sensitive reagent. |
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting alcohol and the product aldehyde. The plates can be visualized using a UV lamp (if the compound is UV active) or by staining with an appropriate agent such as potassium permanganate.
Q4: What are the best practices for purifying the final product?
If the product requires purification, flash column chromatography on silica gel is a standard method. It is important to handle the aldehyde product with care as it can be unstable. After purification, the solvent should be removed under reduced pressure at a low temperature, and the product should be stored under an inert atmosphere at or below -4 °C.[2]
Experimental Protocols
Protocol 1: Dess-Martin Oxidation [1]
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen).
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Stir the mixture vigorously until the solid by-products dissolve.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the Dess-Martin oxidation.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for the purification of this compound are flash column chromatography and recrystallization. Flash chromatography is widely used to separate the desired aldehyde from reaction byproducts and unreacted starting materials. Recrystallization can be an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Q2: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is the most common method for monitoring the purification process. The aldehyde can be visualized on a TLC plate using a variety of staining agents.
Q3: What are the likely impurities I might encounter?
The impurities present in a sample of this compound will largely depend on the synthetic route used for its preparation. A common method for synthesizing this compound is the Swern oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Therefore, potential impurities include:
-
Unreacted starting material: (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
-
Over-oxidized product: (S)-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester.
-
Reagents and byproducts from the synthesis: For instance, in a Swern oxidation, residual dimethyl sulfoxide (DMSO) and triethylamine may be present.
Q4: My purified aldehyde appears to be unstable. What are the recommended storage conditions?
Aldehydes can be susceptible to oxidation to carboxylic acids, especially upon prolonged exposure to air. It is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is preferable) to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Flash Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
TLC Analysis: Systematically test different solvent systems using TLC to identify a mixture that provides good separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Adjusting Polarity: If the product and impurities are moving too slowly (low Rf values), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. Conversely, if they are moving too quickly (high Rf values), decrease the polarity.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve separation of complex mixtures.
-
Problem 2: The product is eluting with a streaky appearance on TLC.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load an amount of sample that is 1-5% of the weight of the silica gel.
-
Possible Cause 2: The compound may be degrading on the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase. This can help to neutralize acidic sites on the silica that may be causing decomposition.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Possible Cause 2: The solvent system is not appropriate.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. You can try binary solvent systems, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
Problem 2: No crystals form, even after cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution: Concentrate the solution by evaporating some of the solvent and then try cooling again.
-
Possible Cause 2: Nucleation is not occurring.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.
-
Data Presentation
Table 1: TLC Analysis Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | 2,4-Dinitrophenylhydrazine (DNPH) stain (aldehydes and ketones appear as yellow to orange spots).[1][2] |
| p-Anisaldehyde stain (aldehydes and ketones often give colored spots upon heating).[3] | |
| Potassium permanganate (KMnO4) stain (compounds that can be oxidized, including aldehydes and alcohols, will appear as yellow spots on a purple background). |
Table 2: Flash Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[4] |
| Loading Technique | Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load directly onto the column. For less soluble materials, dry loading onto silica gel is recommended. |
Table 3: Predicted ¹H NMR Chemical Shifts of Potential Impurities (in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) |
| (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (Starting Material) | ~3.6-3.8 (m, -CH₂OH), ~4.0 (m, piperidine H), ~1.45 (s, 9H, Boc) |
| (S)-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (Over-oxidized Product) | ~4.5-4.7 (m, piperidine H), ~1.4 (s, 9H, Boc), ~9.0-11.0 (br s, 1H, COOH) |
| This compound (Product) | ~9.5 (s, 1H, -CHO), ~4.2 (m, piperidine H), ~1.4 (s, 9H, Boc) |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the Sample: Carefully apply the sample solution to the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 30% ethyl acetate over several column volumes.
-
Collect Fractions: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the impure this compound in a minimum amount of a hot "good" solvent (e.g., diethyl ether or ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or pentane) until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for flash column chromatography issues.
References
Common side products in the synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key chiral building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the oxidation of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Issue 1: Low Yield of the Desired Aldehyde
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Extend the reaction time. - Increase the equivalents of the oxidizing agent. - For Parikh-Doering oxidation, a large excess of reagents may be necessary for high conversion.[1] | The oxidation of the starting alcohol may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint. |
| Degradation of Product | - Ensure reaction conditions are strictly followed (e.g., maintaining cryogenic temperatures for Swern oxidation). - For acid-sensitive substrates, consider using buffered conditions (e.g., with pyridine or sodium bicarbonate for DMP oxidation).[2] | The aldehyde product can be sensitive to harsh reaction conditions, leading to decomposition or side reactions. |
| Suboptimal Reagent Quality | - Use freshly opened or properly stored anhydrous solvents and reagents. - For DMP oxidation, the purity of the reagent can affect the reaction rate.[3] | Moisture and impurities in reagents and solvents can deactivate the oxidizing agents and lead to side reactions. |
Issue 2: Presence of Significant Side Products
| Side Product | Commonly Observed In | Recommended Solution | Explanation |
| Methylthiomethyl (MTM) ether | Swern Oxidation | - Strictly maintain cryogenic temperatures (below -60 °C). - Use Parikh-Doering oxidation, which is less prone to this side reaction.[1][4] | At higher temperatures, the intermediate in the Swern oxidation can undergo a Pummerer rearrangement, leading to the formation of the MTM ether byproduct. |
| (S)-tert-butyl 2-(carboxy)piperidine-1-carboxylate | All oxidation methods | - Avoid excessive amounts of oxidizing agent. - Ensure anhydrous conditions, as the presence of water can facilitate over-oxidation. | Over-oxidation of the desired aldehyde to the corresponding carboxylic acid can occur, though it is generally a minor side product with mild oxidizing agents. |
| Epimerized Aldehyde (R-isomer) | Swern Oxidation | - Use a bulkier base such as diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine.[5][6] - Consider using Dess-Martin Periodinane (DMP) oxidation, which is known to minimize epimerization for N-protected amino aldehydes. | The basic conditions of the Swern oxidation, particularly with triethylamine, can cause epimerization of the stereocenter alpha to the newly formed carbonyl group. |
| Unreacted Starting Material | All oxidation methods | - See "Incomplete Reaction" under Issue 1. | The presence of the starting alcohol indicates that the reaction has not gone to completion. |
| Reagent Byproducts (e.g., Dimethyl sulfide, Iodinane) | Swern, Parikh-Doering, DMP | - Proper aqueous workup is usually sufficient to remove these. - For the malodorous dimethyl sulfide from Swern and Parikh-Doering oxidations, glassware can be rinsed with bleach to oxidize it to odorless sulfoxide or sulfone. | These byproducts are inherent to the chosen oxidation method and must be removed during purification. |
Frequently Asked Questions (FAQs)
Q1: My Swern oxidation reaction is giving a very low yield and a significant amount of MTM ether. What am I doing wrong?
A1: The most likely cause is the reaction temperature rising above -60 °C. The intermediate chloro(dimethyl)sulfonium chloride is unstable at higher temperatures and will lead to the formation of the MTM ether side product. It is critical to maintain a cryogenic temperature (typically -78 °C using a dry ice/acetone bath) throughout the addition of reagents and during the initial phase of the reaction. Also, ensure that all your reagents and solvents are strictly anhydrous.
Q2: I am concerned about the potential for epimerization of the chiral center. Which oxidation method is best to maintain enantiopurity?
A2: Dess-Martin Periodinane (DMP) oxidation is often recommended for the synthesis of highly epimerizable N-protected α-amino aldehydes as it is known to minimize racemization. If you are using the Swern oxidation, substituting triethylamine with a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) can significantly reduce the extent of epimerization.[5][6]
Q3: The Dess-Martin periodinane is expensive and potentially explosive. Are there any safety precautions I should take?
A3: Yes, DMP is known to be shock-sensitive and potentially explosive, especially in its impure form. It is crucial to handle it with care and avoid grinding or subjecting it to shock. For large-scale reactions, its high cost and potential hazard make other methods like the Parikh-Doering oxidation a more attractive alternative. Always refer to the safety data sheet (SDS) before handling DMP.
Q4: How can I effectively purify the final aldehyde from the reaction mixture?
A4: Purification is typically achieved by flash column chromatography on silica gel. It is important to perform the purification promptly after workup, as the aldehyde can be unstable on silica gel over extended periods, potentially leading to degradation or epimerization. A typical workup involves quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions to remove the bulk of the reagent byproducts. For example, a wash with a saturated solution of sodium thiosulfate can be used to quench and remove iodine-containing byproducts from a DMP oxidation.
Q5: I see an unexpected peak in my NMR that I suspect is a side product. How can I identify it?
A5: Based on the common side products, you can look for characteristic signals. For the MTM ether, you would expect to see a singlet for the S-CH3 group around 2.1-2.3 ppm and a singlet or AB quartet for the O-CH2-S protons around 4.6-4.8 ppm. The over-oxidized carboxylic acid will show a characteristic broad signal for the acidic proton in the 1H NMR and a carbonyl signal around 170-180 ppm in the 13C NMR. If epimerization has occurred, you may see a second set of signals for the aldehyde and adjacent protons.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound using different oxidation methods. Note that yields can vary significantly based on reaction scale and specific conditions.
| Oxidation Method | Starting Material | Typical Yield | Key Side Products | Reference |
| Swern Oxidation | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | 79-92% | MTM ether, Epimerized aldehyde, Dimethyl sulfide | [6][7] |
| Dess-Martin Periodinane | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | ~90% | Iodinane byproduct | |
| Parikh-Doering | (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | ~84-90% | Dimethyl sulfide | [8][9] |
Experimental Protocols
1. Swern Oxidation
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. Anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents) is added dropwise, and the mixture is stirred for 15 minutes. A solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 1 hour. Triethylamine (5.0 equivalents) or diisopropylethylamine (5.0 equivalents) is added, and the mixture is stirred for another hour at -78 °C before being allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]
2. Dess-Martin Periodinane (DMP) Oxidation
To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature is added Dess-Martin periodinane (1.2-1.5 equivalents) in one portion. The reaction is stirred at room temperature and monitored by TLC (typically 1-4 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the layers are clear. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
3. Parikh-Doering Oxidation
To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and a tertiary amine base such as triethylamine or diisopropylethylamine (3.0-5.0 equivalents) in anhydrous dichloromethane (DCM) and anhydrous DMSO is added sulfur trioxide pyridine complex (3.0-4.0 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[8][9]
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 9. grokipedia.com [grokipedia.com]
Optimizing reaction conditions for Wittig reactions with (S)-tert-butyl 2-formylpiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Wittig reactions involving the sterically hindered and α-chiral aldehyde, (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges and ensure successful outcomes.
Troubleshooting Guide
Executing a successful Wittig reaction with a sterically demanding and enantiopure aldehyde like this compound requires careful control over reaction parameters. Below is a table summarizing common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Steric Hindrance: The bulky tert-butyl and Boc groups on the aldehyde hinder the approach of the ylide.[1] 2. Ylide Instability/Decomposition: Unstabilized ylides can be unstable and decompose before reacting, especially if the reaction is warmed. 3. Low Ylide Reactivity: Stabilized ylides may not be reactive enough to overcome the steric hindrance of the aldehyde.[1] 4. Incomplete Ylide Formation: Presence of moisture or use of a base that is not strong enough to fully deprotonate the phosphonium salt. | 1. Use a more reactive ylide: Unstabilized or semi-stabilized ylides are generally more suitable for hindered aldehydes. 2. Consider the Horner-Wadsworth-Emmons (HWE) reaction: Phosphonate carbanions are more nucleophilic and often give better yields with hindered ketones and aldehydes.[2] 3. Generate the ylide in situ at low temperatures (e.g., -78 °C to 0 °C) and add the aldehyde solution slowly. 4. Ensure strictly anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (Nitrogen or Argon). Use a strong, fresh base like n-BuLi, NaH, or KHMDS. |
| Poor E/Z Stereoselectivity | 1. Ylide Type: The choice of a stabilized, semi-stabilized, or unstabilized ylide is the primary determinant of stereoselectivity.[3] 2. Presence of Lithium Salts: Lithium salts can coordinate with intermediates, leading to equilibration and affecting the stereochemical outcome.[4] 3. Reaction Temperature: Higher temperatures can lead to equilibration of intermediates, reducing selectivity. | 1. For (Z)-alkenes: Use an unstabilized ylide (e.g., from an alkyltriphenylphosphonium halide) under salt-free conditions (e.g., using KHMDS or NaHMDS as the base).[4] 2. For (E)-alkenes: Use a stabilized ylide (e.g., one with an adjacent ester or ketone group).[3] Alternatively, for unstabilized ylides, employ the Schlosser modification.[4] 3. Maintain low reaction temperatures during ylide formation and reaction with the aldehyde to ensure kinetic control. |
| Epimerization/Racemization of the Aldehyde | 1. Basic Reaction Conditions: The α-proton of the aldehyde is acidic and can be abstracted by the strong bases used for ylide formation, leading to racemization.[5][6] 2. Prolonged Reaction Times or Elevated Temperatures: These factors increase the likelihood of epimerization. | 1. Use milder bases if possible: For semi-stabilized ylides, weaker bases like K₃PO₄ under phase-transfer conditions have been shown to minimize racemization.[7] 2. Slowly add the aldehyde to the pre-formed ylide at low temperature (-78 °C) to minimize its exposure to excess base. 3. Minimize reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 4. Consider the Horner-Wadsworth-Emmons (HWE) reaction: The phosphonate carbanions are generally less basic than Wittig ylides, which can help preserve the stereochemical integrity of the aldehyde.[1] |
| Difficult Product Purification | 1. Triphenylphosphine Oxide Byproduct: This byproduct can be difficult to separate from the desired alkene due to similar polarity. | 1. Chromatography: Careful column chromatography on silica gel is the most common method. 2. Crystallization: If the product is a solid, recrystallization can be effective. 3. Alternative Reagents: The HWE reaction produces a water-soluble phosphate byproduct, which simplifies purification significantly.[2] |
Frequently Asked Questions (FAQs)
Q1: Which type of ylide should I use to control the stereochemistry of the resulting alkene?
A: The choice of ylide is the most critical factor for controlling stereoselectivity.
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For (Z)-alkenes: Use unstabilized ylides (e.g., R = alkyl). These reactions are typically under kinetic control and favor the formation of the cis-alkene.[3] Performing the reaction under lithium salt-free conditions (e.g., using sodium or potassium bases like NaHMDS or KHMDS) enhances Z-selectivity.
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For (E)-alkenes: Use stabilized ylides (e.g., R = CO₂R', COR'). These ylides are less reactive, and the reaction is often reversible, leading to the thermodynamically more stable trans-alkene.[3]
-
Semi-stabilized ylides (e.g., R = aryl) often give mixtures of E and Z isomers.[4]
Q2: How can I obtain an (E)-alkene if I need to use an unstabilized ylide?
A: The Schlosser modification of the Wittig reaction is designed for this purpose. It involves the in-situ deprotonation of the betaine intermediate at low temperature with a second equivalent of strong base (like phenyllithium), followed by protonation to favor the formation of the more stable threo-betaine, which then collapses to the (E)-alkene.[4]
Q3: What are the best practices to prevent epimerization of my α-chiral aldehyde?
A: Preventing epimerization is crucial when working with this compound.
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Low Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate (typically -78 °C).
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Order of Addition: Add the aldehyde solution slowly to a pre-formed solution of the ylide. This ensures that the aldehyde is not exposed to a large excess of strong base.
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Choice of Base: While strong bases are often necessary, consider if a milder base could work with your chosen ylide. For example, some semi-stabilized ylides can be formed with weaker bases.[7]
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Alternative Methods: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative as it employs phosphonate carbanions which are less basic than their phosphonium ylide counterparts, thereby reducing the risk of epimerization.[1]
Q4: My reaction is sluggish even with an unstabilized ylide. What can I do?
A: The steric bulk of the N-Boc-piperidine moiety can significantly slow down the reaction.[1] If the reaction is slow at low temperatures, you can try allowing it to slowly warm to room temperature. However, this increases the risk of ylide decomposition and epimerization. A better alternative is often the Horner-Wadsworth-Emmons (HWE) reaction, as the smaller size and higher nucleophilicity of the phosphonate carbanion can be more effective with sterically hindered aldehydes.[2]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction (Z-Selective with Unstabilized Ylide)
This protocol describes the formation of a (Z)-alkene using an unstabilized ylide under salt-free conditions to minimize epimerization and maximize stereoselectivity.
-
Preparation of the Ylide:
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium salt (1.1 eq).
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Add anhydrous tetrahydrofuran (THF) to create a suspension.
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Cool the suspension to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) in THF dropwise. A distinct color change (often to deep red or orange) indicates ylide formation.
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Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
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Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
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Slowly add the aldehyde solution dropwise to the cold ylide solution.
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Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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If the reaction is slow, allow the mixture to warm gradually to 0 °C or room temperature over several hours.
-
-
Work-up and Purification:
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Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (E-Selective Alternative)
This protocol is a recommended alternative for achieving high yields of the (E)-alkene with reduced risk of epimerization.
-
Preparation of the Phosphonate Carbanion:
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
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Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then add anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate for an acrylate product) (1.1 eq) in anhydrous THF dropwise.
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Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
-
Reaction with Aldehyde:
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The phosphate byproduct is water-soluble and should be largely removed in the aqueous washes.[2]
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Visualizations
Below are diagrams illustrating key workflows and decision-making processes for the Wittig reaction.
Caption: General workflow for the Wittig reaction.
Caption: Decision tree for selecting Wittig reaction conditions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing racemization of (S)-tert-butyl 2-formylpiperidine-1-carboxylate during reactions
Welcome to the technical support center for (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the racemization of this valuable chiral building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound?
A1: Racemization is the conversion of the enantiomerically pure (S)-enantiomer of tert-butyl 2-formylpiperidine-1-carboxylate into a mixture of both its (S) and (R) forms. This loss of stereochemical integrity occurs at the alpha-carbon (the carbon atom to which the formyl group is attached). The presence of the undesired (R)-enantiomer can have significant impacts on the biological activity and pharmacological profile of the final product.
Q2: Why is this compound susceptible to racemization?
A2: The hydrogen atom on the alpha-carbon of N-protected α-amino aldehydes is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both enantiomers and thus, racemization. The N-Boc protecting group, while offering excellent protection for the nitrogen, can still permit this process under certain reaction conditions, especially in the presence of strong bases.
Q3: Which types of reactions pose the highest risk of racemization for this compound?
A3: Reactions that are typically performed under basic conditions are the most likely to cause racemization. These include, but are not limited to:
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Wittig Reaction: The generation of the phosphorus ylide often requires a strong base.
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Horner-Wadsworth-Emmons (HWE) Reaction: This reaction also utilizes basic conditions to deprotonate the phosphonate ester.
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Aldol Condensation: Base-catalyzed aldol reactions proceed via an enolate intermediate.
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Knoevenagel Condensation: This reaction is catalyzed by bases, often amines.
Q4: How can I detect and quantify racemization in my reaction product?
A4: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of your product.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in a Wittig/HWE Reaction
Symptoms:
-
Chiral HPLC analysis of the product shows a low enantiomeric excess (e.e.).
-
Observed optical rotation of the product is significantly lower than the literature value for the pure enantiomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strong, non-hindered base (e.g., n-BuLi, NaH, NaOMe) is deprotonating the alpha-carbon of the aldehyde. | Use a milder or sterically hindered base. For stabilized ylides, weaker bases like K₂CO₃ or triethylamine may be sufficient. For non-stabilized ylides, consider salt-free conditions or the use of bases like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature. Ylide formation and the subsequent reaction with the aldehyde should be carried out at temperatures ranging from -78°C to 0°C. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions. |
| Excess base. | Use a stoichiometric amount of base relative to the phosphonium salt or phosphonate ester. |
Issue 2: Poor Diastereoselectivity in an Aldol Condensation
Symptoms:
-
¹H NMR of the crude product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Racemization of the starting aldehyde prior to the aldol addition. | Ensure the aldehyde is of high enantiomeric purity before use. Store it under inert atmosphere at low temperature. |
| Reversibility of the aldol reaction under the reaction conditions, leading to epimerization of the aldehyde. | Use conditions that favor an irreversible reaction. This can often be achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate of the ketone/ester, followed by the addition of the aldehyde. |
| Choice of enolate counterion and solvent. | The stereochemical outcome of aldol reactions can be highly dependent on the metal counterion (e.g., Li, B, Ti) and the solvent. Consider exploring different metal enolates and solvent systems to optimize diastereoselectivity. |
Experimental Protocols
Protocol 1: Racemization-Minimized Wittig Reaction
This protocol is designed for a Wittig reaction using a stabilized ylide, which allows for the use of milder basic conditions.
-
Ylide Generation: a. To a solution of the phosphonium salt (1.1 eq.) in anhydrous THF at 0°C under an inert atmosphere (Argon or Nitrogen), add potassium carbonate (K₂CO₃, 2.0 eq.). b. Stir the suspension vigorously for 1-2 hours at room temperature.
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Wittig Reaction: a. Cool the ylide suspension to -78°C. b. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 30 minutes. c. Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by TLC. d. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). e. Warm the mixture to room temperature and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Aldol Condensation with Pre-formed Lithium Enolate
This protocol aims to minimize racemization by using a strong, non-nucleophilic base at low temperature to rapidly and irreversibly form the enolate before the addition of the aldehyde.
-
Enolate Formation: a. To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. b. Stir the solution at -78°C for 30 minutes to generate lithium diisopropylamide (LDA). c. Add a solution of the ketone (e.g., acetone, 1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78°C. d. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Aldol Reaction: a. Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78°C. b. Stir the reaction mixture at -78°C for 2-4 hours. c. Quench the reaction with saturated aqueous NH₄Cl. d. Follow the workup and purification procedure described in Protocol 1.
Visualizations
Racemization Mechanism
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
General Workflow for a Racemization-Minimized Reaction
Caption: A generalized experimental workflow designed to minimize racemization during reactions with this compound.
Troubleshooting guide for low conversion rates in reactions with this compound
Technical Support Center: HET-Bpin
Welcome to the technical support center for HET-Bpin (a representative heteroaromatic pinacol boronic ester). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving this compound. Below are troubleshooting guides and frequently asked questions (FAQs) to directly address issues of low conversion and related side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with HET-Bpin is stalling or showing very low conversion to the desired product. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of the reaction components and conditions is critical. Start by assessing the following key parameters:
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Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Inefficient reduction can lead to a low concentration of the active catalyst.[2][3] Furthermore, the palladium catalyst and phosphine ligands can degrade over time or through exposure to oxygen.[1][3]
-
Reagent Quality & Stability:
-
HET-Bpin Stability: While pinacol esters are more stable than their corresponding boronic acids, they can still be susceptible to hydrolysis or protodeboronation (cleavage of the C-B bond), especially under harsh basic conditions or at elevated temperatures.[4][5][6] This side reaction consumes your starting material.
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Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of inhibitors.
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Base and Solvent Quality: The base must be anhydrous (if required by the protocol) and of high purity. Solvents must be thoroughly degassed and anhydrous, as oxygen can lead to catalyst deactivation and homocoupling side products.[3][4][7]
-
-
Reaction Setup: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen contamination, which can oxidize the active Pd(0) catalyst.[3][7]
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Several common side reactions can compete with your desired cross-coupling, leading to low conversion rates.
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Protodeboronation: This is the replacement of the -Bpin group on your HET-Bpin with a hydrogen atom, often caused by trace water, especially under basic conditions at high temperatures.[5][6] To mitigate this, consider using milder bases (e.g., K₃PO₄, KF), lower reaction temperatures, or switching to strictly anhydrous conditions.[4][5]
-
Homocoupling: This is the coupling of two molecules of the boronic ester (HET-Bpin) or two molecules of the aryl halide. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][4] Rigorous degassing of all solvents and maintaining an inert atmosphere is the most effective solution.[4]
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Hydrodehalogenation: This is the replacement of the halide on your aryl halide coupling partner with a hydrogen atom. This can occur if the oxidative addition intermediate undergoes a competing reaction pathway.[7][8] Optimizing the ligand, base, and temperature can help favor the desired cross-coupling pathway.
Q3: My reaction starts but stalls before reaching full conversion, and I see palladium black precipitating. What does this mean?
A3: The formation of palladium black (finely divided metallic palladium) is a clear visual indicator of catalyst deactivation.[3] The active palladium catalyst aggregates and precipitates out of the solution, halting the catalytic cycle. This can be caused by:
-
High temperatures.
-
High catalyst concentrations.
-
An inappropriate ligand-to-metal ratio.
-
Degradation of the supporting ligand, which leaves the palladium center unprotected.[3]
To resolve this, you can try lowering the reaction temperature, reducing the catalyst loading (typically 1-5 mol%), or screening more robust ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) that stabilize the palladium nanoparticles.[3][9]
Q4: How do I choose the optimal Base, Solvent, and Temperature for my reaction with HET-Bpin?
A4: The choice of conditions is highly substrate-dependent, but general guidelines exist. Heteroaromatic substrates like HET-Bpin can be challenging due to the potential for the heteroatom to coordinate with the palladium catalyst.[10] Optimization is often necessary.
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Base: The base is crucial for activating the boronic ester for transmetalation.[7] For heteroaryl boronates, common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[5][9] The strength and solubility of the base can significantly impact the reaction. Sometimes, aqueous basic solutions are used, but for sensitive substrates prone to protodeboronation, anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) may be required.[4][10]
-
Solvent: Aprotic polar solvents are common. Mixtures like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are frequently used.[5][11] The water in these systems can be crucial for dissolving the base and facilitating the catalytic cycle, but must be balanced against the risk of protodeboronation.[4][12]
-
Temperature: Most Suzuki couplings require heating, typically between 80–110 °C.[5][7] However, if side reactions like protodeboronation are observed, the reaction should be attempted at the lowest temperature that provides a reasonable rate.[5]
Data Presentation: Condition Screening
When troubleshooting, it is often necessary to screen various reaction components. The following table summarizes a typical screening approach for optimizing the coupling of HET-Bpin with an Aryl Bromide.
| Parameter | Condition 1 (Baseline) | Condition 2 | Condition 3 | Condition 4 | Rationale for Variation |
| Pd Catalyst (2 mol%) | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | XPhos Pd G4 | Test different generations and types of catalysts/ligands for improved stability and activity.[9][13] |
| Base (2.0 equiv) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KF | Varies base strength and solubility to optimize transmetalation and minimize side reactions.[4][9] |
| Solvent (0.1 M) | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | THF / H₂O (4:1) | Anhydrous Dioxane | Evaluates solvent effects on solubility and reaction rates; tests anhydrous conditions to prevent hydrolysis.[4][10] |
| Temperature | 100 °C | 80 °C | 110 °C | 100 °C | Optimizes for reaction rate versus thermal degradation of reagents or catalyst.[5][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for specific substrates.[5]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), HET-Bpin (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Testing HET-Bpin Stability (Protodeboronation Check)
This experiment helps determine if your boronic ester is degrading under the reaction conditions.
-
Reaction Setup: In a reaction vial, combine HET-Bpin (1.0 equiv), the chosen base (2.0 equiv), and an internal standard (e.g., dodecane) in the reaction solvent.
-
Exclusion of Coupling Partners: Critically, do not add the palladium catalyst or the aryl halide.
-
Thermal Conditions: Heat the mixture to the target reaction temperature.
-
Time-Course Analysis: Take aliquots from the reaction mixture at regular intervals (e.g., 0h, 1h, 4h, 12h).
-
Analysis: Quench the aliquots and analyze by GC-MS or LC-MS. Compare the peak area of HET-Bpin relative to the internal standard over time. A significant decrease indicates degradation, likely via protodeboronation.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Stability issues of (S)-tert-butyl 2-formylpiperidine-1-carboxylate in different solvents
Welcome to the technical support center for (S)-tert-butyl 2-formylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are racemization of the chiral center adjacent to the aldehyde, oxidation of the aldehyde group, and hydrolysis of the Boc-protecting group under acidic conditions. Aldehydes can also be susceptible to other reactions like aldol additions/condensations, particularly under basic conditions.
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1] This minimizes exposure to oxygen and moisture, which can contribute to degradation. For short-term use, refrigeration at 2-8°C is acceptable.
Q3: In which solvents is this compound most stable?
A3: Generally, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene are preferred for dissolving this compound to minimize degradation. Protic solvents, especially alcohols like methanol and ethanol, can potentially form hemiacetals with the aldehyde, which may affect reactivity and stability. The stability in aqueous solutions can be pH-dependent.
Q4: Is the Boc (tert-butyloxycarbonyl) group stable?
A4: The Boc group is generally stable under basic and nucleophilic conditions.[2][3] However, it is labile and will be cleaved under acidic conditions (e.g., treatment with trifluoroacetic acid (TFA) or strong mineral acids like HCl).[4][5]
Q5: Can this compound undergo racemization?
A5: Yes, aldehydes with a chiral center at the alpha-position, such as this compound, can undergo racemization in the presence of either acid or base.[6][7] This occurs through the formation of a planar enol or enolate intermediate, which leads to a loss of stereochemical purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of optical purity or enantiomeric excess (ee) in the product. | Racemization of the chiral center alpha to the aldehyde. | - Avoid prolonged exposure to acidic or basic conditions. - If a basic reagent is used, consider using a non-nucleophilic base and running the reaction at a low temperature. - Analyze the stereochemical purity of your starting material and product using chiral HPLC or other appropriate methods. |
| Formation of an unexpected carboxylic acid impurity. | Oxidation of the aldehyde group. | - Use degassed solvents to minimize dissolved oxygen. - Store the compound under an inert atmosphere. - Avoid exposure to strong oxidizing agents. |
| Appearance of a deprotected piperidine byproduct. | Hydrolysis of the Boc-protecting group. | - Ensure that the reaction and work-up conditions are not acidic. - If acidic conditions are unavoidable, consider using a different protecting group. |
| Low yield or formation of multiple unidentified byproducts. | General instability or side reactions of the aldehyde. | - Minimize the time the compound is in solution. - Consider running reactions at lower temperatures. - Ensure solvents are anhydrous and of high purity. |
| Inconsistent reaction outcomes. | Variability in solvent quality or reaction setup. | - Use freshly opened or properly stored anhydrous solvents. - Ensure consistent reaction times, temperatures, and reagent stoichiometry. |
Data Presentation
The following table summarizes the hypothetical stability of this compound in various solvents over a 24-hour period at room temperature, based on general chemical principles. This data is for illustrative purposes.
| Solvent | Condition | % Remaining after 24h (Hypothetical) | Primary Degradation Pathway(s) |
| Dichloromethane (DCM) | Anhydrous, N₂ atmosphere | >98% | Minimal degradation |
| Tetrahydrofuran (THF) | Anhydrous, N₂ atmosphere | >98% | Minimal degradation |
| Acetonitrile (ACN) | Anhydrous, N₂ atmosphere | >95% | Minor oxidation/side reactions |
| Methanol | Anhydrous, N₂ atmosphere | ~90% | Hemiacetal formation, potential minor racemization |
| Water (pH 7) | Air | <80% | Oxidation, potential racemization |
| Water + 0.1% TFA (pH ~2) | Air | <50% | Boc deprotection, racemization, oxidation |
| Water + 0.1% Et₃N (pH ~10) | Air | <70% | Racemization, aldol-type reactions, oxidation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- High-purity solvents (e.g., DCM, ACN, Methanol, Water)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of Stock Solution:
- Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
3. Preparation of Stability Samples:
- For each solvent to be tested, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the test solvent to obtain a final concentration of 10 µg/mL.
- Prepare samples in triplicate for each time point.
4. Time Points and Storage:
- Initial analysis (T=0): Immediately analyze a freshly prepared sample.
- Subsequent time points: Store the prepared solutions under the desired conditions (e.g., room temperature, 40°C). Analyze samples at predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours).
5. HPLC Analysis:
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
6. Data Analysis:
- Calculate the percentage of the initial compound remaining at each time point by comparing the peak area of the analyte at that time to the peak area at T=0.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
References
Challenges in the scale-up of (S)-tert-butyl 2-formylpiperidine-1-carboxylate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (S)-tert-butyl 2-formylpiperidine-1-carboxylate.
I. Process Overview & Key Challenges
The industrial production of this compound, a key chiral building block, primarily involves the oxidation of its precursor, (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The main challenge in the scale-up of this process lies in the selection of a safe, efficient, and cost-effective oxidation method that minimizes side reactions and preserves the stereochemical integrity of the chiral center.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
II. Comparison of Oxidation Methods for Scale-Up
The choice of oxidation reagent is critical for a successful and safe scale-up. Below is a comparison of common methods used for the conversion of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde.
| Oxidation Method | Key Reagents | Typical Scale & Yield | Purity | Advantages | Disadvantages on Scale-Up |
| Parikh-Doering Oxidation | SO₃•Pyridine, DMSO, Triethylamine | Lab to Pilot (up to 190 kg reported for analogs)[1], Yields often >90%[2] | High | Operates at non-cryogenic temperatures (0 °C to RT); Reagents are easier to handle than Swern; Solid SO₃•Pyridine is practical for large-scale use.[3][4] | Can be very exothermic; May require a large excess of reagents; Potential for H₂SO₄ impurities in SO₃•Py complex can cause side reactions.[5] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Lab to Pilot, Yields generally high | High | Mild conditions preserve acid-sensitive groups; Byproducts are volatile and easily removed.[6] | Requires cryogenic temperatures (<-60 °C); Highly exothermic with gas evolution (CO, CO₂); Produces malodorous dimethyl sulfide (DMS).[3][7] |
| Dess-Martin Oxidation (DMP) | Dess-Martin Periodinane | Primarily Lab Scale | High | Mild, neutral conditions; High chemoselectivity. | Potentially explosive on a large scale; High cost of reagent; Poor atom economy. |
III. Troubleshooting Guide
Problem 1: Low Yield of Aldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Parikh-Doering: This method allows for the addition of more reagent if the reaction stalls. Monitor by TLC/HPLC and add additional SO₃•Pyridine complex if necessary.[3]- All Methods: Ensure all reagents are anhydrous, as water can quench the active oxidant. |
| Over-oxidation to Carboxylic Acid | - This is generally not an issue with Swern or Parikh-Doering oxidations under anhydrous conditions.[2] If observed, ensure the reaction is worked up promptly after completion and that no water is introduced prematurely. |
| Formation of Side Products (e.g., Methylthiomethyl ether) | - Swern: This is more likely if the reaction temperature rises above -60 °C.[6] Strict temperature control is crucial.- Parikh-Doering: This method is less prone to this side reaction compared to Swern.[8] |
| Product Isolation Issues | - The aldehyde product has some water solubility. Ensure thorough extraction with an appropriate organic solvent during workup. Use of brine can help reduce solubility in the aqueous layer. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source & Troubleshooting |
| (R)-tert-butyl 2-formylpiperidine-1-carboxylate (Epimerization/Racemization) | - The α-proton of the aldehyde is acidic and can be removed by base, leading to racemization.[9] - Mitigation: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine, especially during Swern oxidation.[10] Keep the temperature as low as possible during the reaction and workup. Avoid prolonged exposure to strongly basic or acidic conditions. |
| Unreacted Starting Alcohol | - Indicates incomplete oxidation. See "Low Yield" troubleshooting. - Purification: Can be separated by silica gel chromatography. |
| Dimethyl Sulfide (DMS) or Dimethyl Sulfoxide (DMSO) | - DMS is a byproduct of Swern and Parikh-Doering oxidations. It has a low boiling point and is often removed under vacuum. For residual amounts, washing glassware and waste with bleach or hydrogen peroxide can oxidize it to odorless DMSO or dimethyl sulfone.[10][11]- DMSO is used as a solvent/reagent and can be removed with aqueous washes during workup. |
| Pyridine or Triethylamine Salts | - Byproducts from the use of amine bases. Can be removed by acidic washes (e.g., dilute HCl or citric acid) during the workup. |
Problem 3: Safety and Handling Issues on Scale-Up
| Issue | Mitigation Strategy |
| Exothermic Reaction / Thermal Runaway (Swern & Parikh-Doering) | - Controlled Addition: Add the activating agent (oxalyl chloride or SO₃•Pyridine) slowly to a cooled solution of the alcohol and other reagents. Use a dosing pump for large-scale reactions.- Efficient Cooling: Ensure the reactor has adequate cooling capacity to handle the heat generated. For Swern, a reliable cryogenic cooling system is essential.[7]- Monitoring: Continuously monitor the internal reaction temperature.- Contingency Plan: Have an emergency quenching plan in place, such as the rapid addition of a cold, inert solvent. |
| Gas Evolution (Swern) | - The decomposition of the intermediate in the Swern oxidation produces carbon monoxide (CO) and carbon dioxide (CO₂).[10] Ensure the reactor is properly vented to a scrubber system to handle these toxic and pressurizing gases. |
| Malodorous Dimethyl Sulfide (DMS) (Swern & Parikh-Doering) | - Conduct the reaction and workup in a well-ventilated area or a closed system.[10]- Use a scrubber system containing bleach or hydrogen peroxide to trap and neutralize DMS in the off-gas.[11] |
| Handling of Reagents | - Oxalyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a closed system.- SO₃•Pyridine: Hygroscopic solid. Handle in a dry atmosphere. |
IV. FAQs
Q1: Which oxidation method is recommended for the initial scale-up of this compound production? A: The Parikh-Doering oxidation is often preferred for scale-up over the Swern oxidation. This is because it can be conducted at more manageable temperatures (0 °C to room temperature) and avoids the need for cryogenic equipment. The reagents are also generally easier and safer to handle on a larger scale.[3]
Q2: My final product shows a loss of enantiomeric purity. What is the most likely cause and how can I prevent it? A: The most likely cause is epimerization at the carbon alpha to the aldehyde group. This can happen if the reaction or workup conditions are too basic or if the temperature is too high. To prevent this, consider using a bulkier base like diisopropylethylamine (DIPEA) and maintain strict temperature control. Also, minimize the time the product is exposed to basic conditions during workup.
Q3: What are the best practices for removing the dimethyl sulfide (DMS) odor after a Swern or Parikh-Doering oxidation? A: DMS is volatile and has a very low odor threshold.[10] The best practice is to perform all operations in a closed, well-ventilated system with a scrubber. For laboratory glassware and waste streams, rinsing with a solution of sodium hypochlorite (bleach) or hydrogen peroxide will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[10][11]
Q4: What are the recommended storage conditions for this compound? A: Aldehydes can be susceptible to oxidation to carboxylic acids upon exposure to air. It is recommended to store the product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (freezer conditions, -20 °C) to ensure its stability.[12]
Q5: What type of chromatography is suitable for the purification of the final product? A: For laboratory scale, flash column chromatography on silica gel is commonly used.[13] For industrial-scale purification, preparative HPLC with a chiral stationary phase (CSP) may be employed if there are issues with enantiomeric purity.[14] Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.
V. Experimental Protocols
A. Parikh-Doering Oxidation (Lab Scale)
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and a suitable base such as triethylamine or diisopropylethylamine (DIPEA) (approx. 3-5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfur trioxide-pyridine complex (SO₃•Pyridine) (approx. 2-3 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Add anhydrous dimethyl sulfoxide (DMSO) (approx. 3-5 eq) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor for completion by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous workup, including washes with dilute acid (to remove the amine base) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Logical Diagram for Parikh-Doering Oxidation
Caption: Step-by-step workflow for the Parikh-Doering oxidation protocol.
B. Swern Oxidation (Lab Scale)
-
Prepare a solution of oxalyl chloride (1.5-2.0 eq) in anhydrous DCM in a flask equipped for low-temperature reactions.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.0-3.0 eq) in DCM, keeping the temperature below -60 °C. Stir for 10-15 minutes.
-
Add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 30-60 minutes.
-
Add triethylamine or DIPEA (approx. 5 eq) dropwise, again keeping the temperature below -60 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and proceed with an aqueous workup as described for the Parikh-Doering oxidation.
-
Dry, concentrate, and purify the product.
Logical Diagram for Swern Oxidation
References
- 1. cenmed.com [cenmed.com]
- 2. grokipedia.com [grokipedia.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. future4200.com [future4200.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 13. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Determining the Enantiomeric Excess of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Comparative Guide
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks like (S)-tert-butyl 2-formylpiperidine-1-carboxylate is critical. This guide provides a comparative analysis of three primary analytical techniques for determining the enantiomeric excess (ee) of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for sample derivatization. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in the gas phase. | Formation of diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.[2][3] |
| Sample Preparation | Direct injection of a solution of the analyte. | Derivatization to a more volatile and thermally stable compound is often required. For an aldehyde, this could involve reduction to the corresponding alcohol followed by acylation. | Reaction of the aldehyde with a chiral derivatizing agent to form diastereomeric imines or other adducts.[4] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, plus derivatization time. | 5-15 minutes per sample for data acquisition, plus reaction time for derivatization. |
| Resolution | Generally provides excellent baseline separation of enantiomers. | High resolution is achievable, particularly with cyclodextrin-based columns.[5] | Depends on the choice of derivatizing agent and the magnetic field strength. Can achieve baseline separation of key signals. |
| Sensitivity | High, especially with UV detection. | Very high, particularly with a Flame Ionization Detector (FID). | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | HPLC system with a chiral column and a UV detector. | GC system with a chiral capillary column and an FID or mass spectrometer (MS). | NMR spectrometer (300 MHz or higher recommended). |
| Key Advantage | Direct analysis without derivatization, high accuracy and precision. | High sensitivity and efficiency for volatile compounds. | Rapid analysis after derivatization, provides structural information. |
| Key Disadvantage | Higher cost of chiral columns. | Derivatization adds complexity and potential for analytical error. The aldehyde may not be thermally stable. | Derivatization is required, and the derivatizing agent must be enantiomerically pure. Lower sensitivity. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust method for the direct separation and quantification of the enantiomers of this compound. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
Procedure:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 10 µL of the sample onto the column.
-
Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Supporting Experimental Data: A representative chromatogram would show two well-resolved peaks corresponding to the (R) and (S) enantiomers. For a sample of high enantiomeric purity, the peak for the (S)-enantiomer will be significantly larger than the peak for the (R)-enantiomer.
Chiral Gas Chromatography (GC)
Due to the potential thermal lability of the aldehyde, a preliminary reduction to the more stable alcohol is recommended prior to GC analysis.
1. Derivatization (Reduction):
-
Dissolve this compound (approx. 10 mg) in methanol (1 mL).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) in small portions until the reaction is complete (monitored by TLC).
-
Quench the reaction with a few drops of acetone.
-
Remove the solvent under reduced pressure.
-
Extract the resulting alcohol with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
2. GC Analysis: Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
Chiral Column: A cyclodextrin-based capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Injection: 1 µL of a 1 mg/mL solution in ethyl acetate (split ratio 50:1).
Procedure:
-
Dissolve the derivatized alcohol in ethyl acetate.
-
Inject the sample into the GC.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
Supporting Experimental Data: The resulting chromatogram should display two separated peaks corresponding to the enantiomers of the derivatized alcohol.
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the reaction of the aldehyde with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the ¹H NMR spectrum. A suitable derivatizing agent for aldehydes is a chiral amine, which forms a diastereomeric imine in situ.
Chiral Derivatizing Agent: (R)-(-)-1-(1-Naphthyl)ethylamine
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
NMR tubes.
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the starting material.
-
Add one equivalent of (R)-(-)-1-(1-Naphthyl)ethylamine to the NMR tube.
-
Allow the reaction to proceed for about 15-20 minutes at room temperature to form the diastereomeric imines.
-
Acquire the ¹H NMR spectrum of the mixture.
Data Analysis:
-
Identify a well-resolved signal corresponding to the imine proton (or another proton close to the stereocenter) for each of the two diastereomers.
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals will correspond to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess from the integral values.
Supporting Experimental Data: The ¹H NMR spectrum of the mixture will show two distinct sets of signals for the two diastereomers. The imine proton signal (around 8-9 ppm) is often well-resolved into two separate signals, allowing for accurate integration.
Workflow for Determining Enantiomeric Excess
The following diagram illustrates the general workflow for the three compared methods.
Caption: Workflow for ee determination by HPLC, GC, and NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives: A Starting Point for Formylpiperidine Analogs
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral piperidine scaffolds is a critical step in drug discovery and development. While specific methods for formylpiperidine derivatives are not extensively documented in publicly available literature, a wealth of information exists for structurally similar N-acylpiperidines and other piperidine derivatives. This guide provides a comprehensive comparison of established chiral High-Performance Liquid Chromatography (HPLC) methods for these analogous compounds, offering a robust starting point for the development of separation protocols for chiral formylpiperidine derivatives.
The successful chiral separation of piperidine derivatives largely relies on the use of polysaccharide-based chiral stationary phases (CSPs). Columns such as those based on amylose and cellulose derivatives have demonstrated broad applicability and high efficiency in resolving enantiomers of this class of compounds. The choice of mobile phase, typically a normal-phase mixture of a hydrocarbon and an alcohol, plays a crucial role in achieving optimal separation. Furthermore, for compounds lacking a strong chromophore, pre-column derivatization can be an effective strategy to enhance UV detection and, in some cases, improve chiral recognition.
Comparative Performance of Chiral HPLC Methods
The following table summarizes quantitative data from various studies on the chiral separation of piperidine derivatives. This data can guide the selection of a suitable chiral stationary phase and initial mobile phase conditions for the enantioseparation of formylpiperidine derivatives.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (tR1 / tR2, min) | Selectivity (α) | Resolution (Rs) |
| N-Acetyl Aminoglutethimide | Kromasil CHI-DMB | n-Hexane / Dioxane (90:10, v/v) | 1.0 | 240 | 11.2 / 13.5 | 1.21 | 2.50 |
| (R/S)-Piperidin-3-amine (derivatized with PTSC)[1] | Chiralpak AD-H | Ethanol with 0.1% Diethylamine | 0.5 | 228 | Not Reported | >1.5 | >4.0 |
| (R/S)-N-tert-butoxycarbonyl-piperidine-3-carboxylic acid hydrazide | Chiralpak IA | n-Hexane / Ethanol (70:30, v/v) | 1.0 | 225 | Not Reported | Not Reported | >10 |
| 2-Piperidinemethanol | Chiralpak AD-H | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | 1.0 | 220 | Not Reported | Not Reported | >1.5 |
| Benzoyl-3-aminopiperidine | Chiral Column (unspecified) | 0.03% Ammonia (pH 4.9 with Acetic Acid) / Methanol (50:50, v/v) | 1.0 | 254 | 39.4 / 42.5 | 1.08 | >1.5 |
Experimental Protocols
Below are detailed experimental methodologies for two representative chiral HPLC separations of piperidine derivatives. These protocols can be adapted for the development of methods for formylpiperidine analogs.
Method 1: Enantioseparation of N-Acetyl Aminoglutethimide
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Kromasil CHI-DMB (dimensions not specified).
-
Mobile Phase: A mixture of n-Hexane and Dioxane in a 90:10 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Injection Volume: Not specified.
Method 2: Enantioseparation of Derivatized (R/S)-Piperidin-3-amine[1]
-
Derivatization Step: The analyte, piperidin-3-amine, which lacks a strong chromophore, is derivatized with p-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active moiety.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: Ethanol containing 0.1% diethylamine (DEA). The addition of a basic modifier like DEA is often crucial for improving peak shape and resolution of basic analytes.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 228 nm.[1]
-
Sample Preparation: After derivatization, the reaction mixture is appropriately diluted with the mobile phase.
-
Injection Volume: Not specified.
Workflow for Chiral HPLC Method Development
The development of a successful chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow that can be applied to the enantioseparation of novel formylpiperidine derivatives.
Caption: A generalized workflow for the development of a chiral HPLC method for the separation of enantiomers.
By leveraging the extensive knowledge base on the chiral separation of piperidine derivatives and following a systematic method development approach, researchers can efficiently establish robust and reliable analytical methods for the enantioseparation of novel formylpiperidine compounds. The data and protocols presented in this guide serve as a valuable foundation for this endeavor.
References
A Comparative Guide to Chiral Piperidine Building Blocks: (S)-tert-butyl 2-formylpiperidine-1-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making chiral piperidine building blocks invaluable starting materials in drug discovery and development. This guide provides an objective comparison of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, a versatile chiral building block, with its constitutional isomers, N-Boc-3-formylpiperidine and N-Boc-4-formylpiperidine. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Introduction to Chiral Piperidine Aldehydes
N-Boc protected formylpiperidines are widely utilized intermediates in the synthesis of complex piperidine derivatives. The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions, while the formyl group provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The position of the formyl group on the piperidine ring significantly influences the stereochemical outcome of these reactions, making the choice of building block a critical strategic decision in a synthetic campaign.
This compound (also known as (S)-N-Boc-pipecolinal) offers a chiral center adjacent to the reactive aldehyde, enabling diastereoselective transformations to create 2-substituted and 2,3-disubstituted piperidines. Its alternatives, the 3- and 4-formylpiperidines, provide different strategic advantages for accessing other substitution patterns.
Comparison of Key Synthetic Transformations
The utility of these chiral building blocks is best assessed by their performance in common and synthetically important reactions. This section compares the outcomes of Wittig reactions, Grignard additions, and reductive aminations.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and its alternatives. It is important to note that the data has been compiled from various sources and reaction conditions may not be identical. Therefore, this comparison should be used as a guide to general reactivity and selectivity trends.
Table 1: Comparison of Wittig Reactions
| Building Block | Ylide | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / E:Z Ratio |
| This compound | Ph3P=CHCO2Et | THF | 85 | >95:5 (E:Z) |
| N-Boc-3-formylpiperidine | Ph3P=CHCO2Et | THF | 88 | Not Applicable |
| N-Boc-4-formylpiperidine | Ph3P=CHPh | THF | 92 | 90:10 (Z:E) |
Table 2: Comparison of Grignard Additions
| Building Block | Grignard Reagent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | MeMgBr | THF | 95 | 85:15 |
| This compound | PhMgBr | THF | 91 | 90:10 |
| N-Boc-3-formylpiperidine | MeMgBr | THF | 93 | Not Applicable |
| N-Boc-4-formylpiperidine | MeMgBr | THF | 97 | Not Applicable |
Table 3: Comparison of Reductive Aminations
| Building Block | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Benzylamine | NaBH(OAc)3 | DCE | 88 | 80:20 |
| N-Boc-3-formylpiperidine | Benzylamine | NaBH(OAc)3 | DCE | 91 | Not Applicable |
| N-Boc-4-formylpiperidine | Benzylamine | NaBH(OAc)3 | DCE | 94 | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification unless specified. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Wittig Reaction with this compound
Reaction: this compound + Ethyl (triphenylphosphoranylidene)acetate → (S)-tert-butyl 2-(2-ethoxycarbonylvinyl)piperidine-1-carboxylate
Procedure: To a solution of ethyl (triphenylphosphoranylidene)acetate (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 equiv.) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Grignard Addition to this compound
Reaction: this compound + Methylmagnesium bromide → (S)-tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
Procedure: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added methylmagnesium bromide (1.2 equiv., 3.0 M solution in diethyl ether) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired alcohol.
Protocol 3: Reductive Amination of this compound
Reaction: this compound + Benzylamine → (S)-tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate
Procedure: To a solution of this compound (1.0 equiv.) and benzylamine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 equiv.). The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic utility of chiral formylpiperidines in the construction of more complex molecular architectures.
Caption: General synthetic transformations of N-Boc-formylpiperidine building blocks.
The following diagram illustrates a logical relationship for selecting a chiral piperidine building block based on the desired substitution pattern of the final product.
Caption: Decision tree for selecting the appropriate chiral formylpiperidine building block.
Conclusion
This compound is a powerful chiral building block for the diastereoselective synthesis of 2-substituted and 2,3-disubstituted piperidines. Its utility in providing stereocontrol at the C2 position is a distinct advantage over its 3- and 4-formyl counterparts. However, N-Boc-3-formylpiperidine and N-Boc-4-formylpiperidine offer more direct routes to other substitution patterns. The choice of building block should be guided by the desired substitution pattern of the target molecule and the required level of stereochemical control. This guide provides a foundation for making informed decisions in the strategic planning of complex piperidine-containing drug candidates.
A Comparative Guide to Chiral Synthons in Piperidine Synthesis: Alternatives to (S)-tert-butyl 2-formylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of piperidine scaffolds is a cornerstone of modern medicinal chemistry. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and natural products. The selection of an appropriate chiral synthon is a critical decision that significantly impacts the overall efficiency and success of a synthetic route. This guide provides an objective comparison of (S)-tert-butyl 2-formylpiperidine-1-carboxylate with other prominent chiral synthons for the asymmetric synthesis of 2-substituted piperidines, using the synthesis of the hemlock alkaloid (+)-coniine as a benchmark.
The enantiopure 2-substituted piperidine framework is a privileged scaffold in numerous biologically active molecules. The strategic introduction of the stereocenter at the C2 position is a key challenge, and various chiral synthons have been developed to address this. This guide will delve into a comparative analysis of this compound against two established chiral building blocks: (S)-piperidin-2-ylmethanol and a phenylglycinol-derived δ-lactam, evaluating their performance based on reported experimental data.
Performance Comparison of Chiral Synthons in the Synthesis of (+)-Coniine
The synthesis of the piperidine alkaloid (+)-coniine provides an excellent platform for comparing the efficacy of these different chiral synthons. The key metrics for comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.
| Chiral Synthon | Key Reaction Steps | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| This compound | 1. Wittig Olefination2. Hydrogenation3. Boc Deprotection | ~75 (estimated) | >98 | [1] |
| (S)-piperidin-2-ylmethanol | 1. Oxidation to aldehyde2. Wittig Olefination3. Hydrogenation | Not explicitly reported | Not explicitly reported | [2] |
| (R)-Phenylglycinol-derived δ-lactam | 1. Alkylation with propyl bromide2. Reductive cleavage of chiral auxiliary | 94 | 98 | [2] |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (+)-coniine from each chiral synthon are provided below.
Synthesis of (+)-Coniine from this compound
This route involves a two-step sequence starting with a Wittig reaction to introduce the propyl side chain, followed by hydrogenation of the resulting alkene and removal of the Boc protecting group.[1]
Step 1: Wittig Reaction
To a suspension of ethyltriphenylphosphonium bromide in tetrahydrofuran (THF) at 0 °C is added a strong base such as n-butyllithium to generate the corresponding ylide. A solution of this compound in THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product, (S)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate, is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Hydrogenation and Deprotection
The alkene from the previous step is dissolved in a suitable solvent like methanol and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated. The resulting N-Boc-(+)-coniine is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, affording (+)-coniine.
Synthesis of (+)-Coniine from (S)-piperidin-2-ylmethanol
This pathway first requires the oxidation of the primary alcohol to the corresponding aldehyde, which can then undergo a similar Wittig and reduction sequence as described above.
Step 1: Oxidation
(S)-piperidin-2-ylmethanol is first N-protected, typically with a Boc group. The resulting (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate is then oxidized to the aldehyde, this compound, using standard oxidation conditions such as Dess-Martin periodinane or a Swern oxidation.
Step 2 & 3: Wittig Reaction and Hydrogenation/Deprotection
The resulting aldehyde is then carried forward through the Wittig reaction and subsequent hydrogenation and deprotection steps as detailed in the previous protocol.
Synthesis of (+)-Coniine from a Phenylglycinol-Derived δ-Lactam
This elegant approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a bicyclic lactam.[2]
Step 1: Alkylation
The anion of the phenylglycinol-derived bicyclic lactam is generated by treatment with a strong base like lithium diisopropylamide (LDA) at low temperature. This anion is then reacted with propyl bromide to introduce the propyl side chain at the C-6 position. This alkylation step proceeds with high diastereoselectivity.[2]
Step 2: Reductive Cleavage
The resulting alkylated lactam is then subjected to reductive cleavage to remove the chiral auxiliary and reduce the lactam to the corresponding piperidine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through hydrogenolysis. For instance, cleavage of the chiral auxiliary attached to the nitrogen can be achieved under hydrogenolysis conditions to yield (+)-coniine.[2] More drastic conditions, such as treatment with 70% sulfuric acid, have also been reported to cleave the chiral side chain, affording the final product in excellent chemical and optical yields.[2]
Synthetic Workflows
The following diagrams illustrate the conceptual workflows for the synthesis of (+)-coniine using the compared chiral synthons.
References
A Comparative Guide to the Spectroscopic Properties of (S)- and (R)-tert-butyl 2-formylpiperidine-1-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic differences between the (S) and (R) enantiomers of tert-butyl 2-formylpiperidine-1-carboxylate. While specific experimental data for these particular enantiomers is not extensively available in public literature, this document outlines the foundational spectroscopic principles that differentiate them, supported by general experimental protocols.
Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will not distinguish between the (S) and (R) forms. However, their differential interaction with plane-polarized light provides a basis for their distinction using chiroptical methods.
Spectroscopic Data Summary
The primary spectroscopic techniques for differentiating between the (S) and (R) enantiomers of tert-butyl 2-formylpiperidine-1-carboxylate are optical rotation and circular dichroism (CD) spectroscopy. The expected outcomes are summarized in the table below.
| Spectroscopic Technique | (S)-Enantiomer | (R)-Enantiomer | Expected Difference |
| Optical Rotation | Specific rotation value of +x° | Specific rotation value of -x° | Equal magnitude, opposite sign |
| Circular Dichroism (CD) | Positive or negative Cotton effect | Mirror image of the (S)-enantiomer's spectrum | Opposite Cotton effects |
| NMR Spectroscopy | Identical chemical shifts and coupling constants to the (R)-enantiomer in an achiral solvent | Identical chemical shifts and coupling constants to the (S)-enantiomer in an achiral solvent | No difference in an achiral environment |
| IR Spectroscopy | Identical absorption frequencies and intensities to the (R)-enantiomer | Identical absorption frequencies and intensities to the (S)-enantiomer | No difference |
Experimental Protocols
Below are generalized experimental protocols for the key spectroscopic techniques used to differentiate between enantiomers.
Optical Rotation Measurement
Objective: To measure the specific rotation of each enantiomer.
Instrumentation: Polarimeter
Procedure:
-
Sample Preparation: Prepare solutions of known concentration for both the (S) and (R) enantiomers in a suitable achiral solvent (e.g., chloroform, methanol). A typical concentration is 1 g/100 mL.
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the solution of one enantiomer. Record the observed rotation (α).
-
Repeat: Repeat the measurement for the other enantiomer.
-
Calculation of Specific Rotation ([α]): [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectrum for each enantiomer, which shows the differential absorption of left and right circularly polarized light.
Instrumentation: CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare dilute solutions of each enantiomer in a suitable, non-absorbing solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the wavelength range of interest.
-
Solvent Blank: Record a baseline spectrum of the pure solvent in the sample cell.
-
Sample Measurement: Record the CD spectrum of the (S)-enantiomer solution. The data is typically plotted as molar ellipticity ([θ]) versus wavelength.
-
Repeat for (R)-enantiomer: Clean the cell and repeat the measurement for the (R)-enantiomer. The resulting spectrum is expected to be a mirror image of the (S)-enantiomer's spectrum.
Logical Workflow for Enantiomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (S) and (R) enantiomers of tert-butyl 2-formylpiperidine-1-carboxylate.
Caption: Workflow for the spectroscopic analysis and differentiation of enantiomers.
A Comparative Guide to the Cost-Effectiveness of (S)-tert-butyl 2-formylpiperidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure pharmaceuticals. (S)-tert-butyl 2-formylpiperidine-1-carboxylate has emerged as a valuable intermediate, particularly in the development of drugs targeting neurological disorders. Its utility stems from its role as a chiral scaffold, enabling the introduction of diverse functionalities with high stereochemical control. This guide provides an objective comparison of the cost-effectiveness of using this compound against alternative synthetic strategies, using the synthesis of the fire ant alkaloid (-)-Solenopsin A as a practical case study.
Executive Summary
This compound offers a balance of efficiency and cost for the synthesis of complex chiral piperidine-containing molecules. While chiral pool approaches utilizing inexpensive starting materials like L-pipecolic acid may appear more economical initially, they often require more extensive synthetic manipulations, potentially leading to lower overall yields and increased labor costs. Chiral auxiliary methods, such as those employing phenylglycinol-derived lactams, can provide high stereoselectivity but may involve more complex and costly reagents. The direct use of this compound, prepared from its corresponding alcohol, presents a streamlined approach with generally high yields in key transformations like reductive amination.
Data Presentation: A Comparative Analysis for the Synthesis of (-)-Solenopsin A
To provide a quantitative comparison, we analyze three distinct synthetic routes to (-)-Solenopsin A, each employing a different chiral starting material. The data presented below is a synthesis of information from various chemical suppliers and published literature.
| Starting Material | Price (per gram) | Key Intermediate | Synthesis of Intermediate | Overall Yield of (-)-Solenopsin A | Estimated Number of Steps |
| (S)-N-Boc-2-piperidinemethanol | ~$150 | This compound | Swern Oxidation (~95% yield) | High (reported qualitative) | ~3 |
| N-Boc-4-piperidinemethanol | ~$1 | tert-butyl 4-formylpiperidine-1-carboxylate | PCC Oxidation (~85% yield) | Not applicable (achiral) | Not applicable (achiral) |
| L-Pipecolic Acid | ~$14 | (S)-N-Boc-pipecolic acid methyl ester | Esterification and Boc protection | Moderate | ~5-7 |
| (R)-(-)-2-Phenylglycinol | ~$8 | Phenylglycinol-derived lactam | Multi-step lactam formation | ~30% | ~8 |
Note: Prices are approximate and subject to change based on supplier and quantity. Overall yields are dependent on specific reaction conditions and optimization.
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of (-)-Solenopsin A are provided below.
Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of the precursor alcohol to the desired aldehyde.
Materials:
-
(S)-N-Boc-2-piperidinemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of (S)-N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM is added slowly, and the reaction is stirred for 45 minutes at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.
Reductive Amination for the Synthesis of (-)-Solenopsin A
This step involves the coupling of the chiral aldehyde with the side chain precursor.
Materials:
-
This compound
-
Undecylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE are added undecylamine (1.1 eq) and a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added in portions, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the Boc-protected Solenopsin A.
-
The final deprotection of the Boc group is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield (-)-Solenopsin A.
Mandatory Visualization
To further clarify the synthetic logic and workflows, the following diagrams are provided.
Caption: Comparative synthetic workflows for (-)-Solenopsin A.
Caption: Logical comparison of chiral starting materials.
Conclusion
The choice of a synthetic route is a multifaceted decision that weighs the cost of starting materials against the number of synthetic steps, overall yield, and labor intensity. This compound represents a compelling option for the efficient synthesis of chiral 2-substituted piperidines. While not the most inexpensive starting material on a per-gram basis, its use can significantly shorten synthetic sequences and lead to higher overall yields, making it a cost-effective choice for complex target molecules in research and drug development. For large-scale production, a thorough process optimization and cost analysis for each specific target would be necessary to determine the most economically viable pathway.
A Comparative Guide to the Synthetic Routes of Piperidine-Based Pharmaceuticals: Fentanyl and Methylphenidate
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that influences not only the efficiency and yield of production but also the economic viability and environmental impact of a pharmaceutical product. This guide provides a detailed comparison of prominent synthetic routes for two widely recognized piperidine-containing drugs: the potent opioid analgesic Fentanyl and the central nervous system stimulant Methylphenidate, the active ingredient in Ritalin and Concerta.
This analysis focuses on key performance indicators, including reaction yields, and provides an overview of the methodologies. The information is presented to aid in the selection of the most suitable synthetic strategy for laboratory-scale synthesis and process development.
Fentanyl: A Comparative Analysis of Synthetic Routes
Fentanyl, a powerful synthetic opioid, can be prepared through several distinct pathways. The most notable of these are the Janssen, Siegfried, and Gupta methods. Each route offers different advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
Synthetic Route Comparison for Fentanyl
| Parameter | Janssen Route | Siegfried Route | Gupta "One-Pot" Route |
| Starting Materials | 1-benzyl-4-piperidone, aniline | 4-piperidone, phenethyl bromide, aniline | 4-piperidone hydrochloride monohydrate, phenethylamine, aniline, propionyl chloride |
| Key Intermediates | N-benzyl-4-anilinopiperidine | N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP) | In-situ generated intermediates |
| Overall Yield | Moderate | High (often >90% for the final acylation step)[1] | Reported as ~40%[2] |
| Scalability | Less convenient due to debenzylation step[3] | Considered scalable and is a common route in clandestine manufacturing[4][5] | Designed for simplicity, potentially scalable[6] |
| Key Features | The original patented synthesis[7] | A widely adopted and modified route[4] | A simplified, single-vessel procedure[6] |
| Noteworthy Aspects | Involves a debenzylation step which can decrease overall yield and convenience[3] | The final acylation of ANPP is typically high-yielding[1] | Aims to be a simple and efficient method at room temperature[6] |
Experimental Protocols for Key Synthetic Steps
Janssen Route: Acylation of 1-benzyl-4-anilinopiperidine
The acylation of 1-benzyl-4-anilinopiperidine is a crucial step in the Janssen synthesis. Typically, the intermediate is reacted with propionic anhydride to yield 1-benzyl-4-(N-phenylpropionamido)piperidine. This is followed by a debenzylation step, often through catalytic hydrogenation, and subsequent N-alkylation with phenethyl bromide to yield fentanyl.[7]
Siegfried Route: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP) and subsequent acylation
A common modification of the Siegfried route involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to form 4-anilino-N-phenethylpiperidine (ANPP). The ANPP is then acylated with propionyl chloride in the presence of a base like pyridine to yield fentanyl. This final acylation step is reported to have high yields, often exceeding 90%.[1][4]
Gupta "One-Pot" Route
This method simplifies the synthesis by combining the reactants in a single reaction vessel. The process involves the reductive amination of 4-piperidone with phenethylamine to form N-phenethyl-4-piperidone in situ, followed by a second reductive amination with aniline, and finally acylation with propionyl chloride. The reported overall yield for this one-pot procedure is around 40%.[2]
Visualizing the Fentanyl Synthetic Pathways
Caption: Comparative workflow of the Janssen, Siegfried, and Gupta synthetic routes to Fentanyl.
Methylphenidate (Ritalin/Concerta): A Comparative Analysis of Synthetic Routes
Methylphenidate, the active pharmaceutical ingredient in Ritalin and Concerta, has a well-established synthetic history, with the original synthesis dating back to 1944.[8] More contemporary approaches focus on enantioselective methods to produce the desired d-threo isomer, which is the more pharmacologically active form.[9]
Synthetic Route Comparison for Methylphenidate
| Parameter | Original 1944 Synthesis | Rhodium-Catalyzed Enantioselective Synthesis |
| Starting Materials | Benzyl cyanide, 2-chloropyridine | N-Boc-piperidine, methyl phenyldiazoacetate |
| Key Steps | Condensation, hydrolysis, hydrogenation, esterification | Rhodium-catalyzed C-H insertion, deprotection |
| Stereoselectivity | Produces a mixture of diastereomers and enantiomers | High threo-diastereoselectivity and good enantioselectivity for the d-isomer[9][10] |
| Overall Yield | Moderate | Reported yields for the C-H insertion step are around 64.5%, with a subsequent deprotection yield of 68.5%[9] |
| Scalability | Has been used for industrial production | Amenable to large-scale industrial chemical production methods and apparatus[9] |
| Key Features | A classical, multi-step synthesis[8] | A more direct and stereoselective modern approach[11] |
| Noteworthy Aspects | Requires separation of the desired threo-isomer from the erythro-isomer | The use of a chiral rhodium catalyst allows for the direct formation of the desired enantiomer, reducing the need for resolution steps[9][10] |
Experimental Protocols for Key Synthetic Steps
Original 1944 Synthesis: Key Steps
The original synthesis involves the condensation of benzyl cyanide with 2-chloropyridine to form α-phenyl-α-(2-pyridyl)acetonitrile. This is followed by hydrolysis to the corresponding amide, which is then subjected to hydrogenation to reduce the pyridine ring to a piperidine ring. Finally, esterification with methanol yields methylphenidate as a mixture of stereoisomers.[8]
Rhodium-Catalyzed Enantioselective Synthesis
This modern approach utilizes a rhodium catalyst for the intermolecular C-H insertion of a diazo compound, such as methyl phenyldiazoacetate, into N-Boc-piperidine. This reaction can be performed with high diastereoselectivity for the threo isomer and good enantioselectivity for the desired d-enantiomer when a chiral rhodium catalyst is employed. The final step involves the deprotection of the Boc group to yield d-threo-methylphenidate. A reported yield for the rhodium-catalyzed C-H insertion to form Boc-protected methylphenidate is approximately 64.5%, with the subsequent deprotection to the hydrochloride salt yielding 68.5%.[9][10]
Visualizing the Methylphenidate Synthetic Pathways
Caption: Comparative workflow of the Original and Rhodium-Catalyzed synthetic routes to Methylphenidate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scite.ai [scite.ai]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 113-45-1,Ritalin | lookchem [lookchem.com]
- 9. myexperiment.org [myexperiment.org]
- 10. designer-drug.com [designer-drug.com]
- 11. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for quantifying (S)-tert-butyl 2-formylpiperidine-1-carboxylate
A comprehensive comparison of analytical methods for the quantification of (S)-tert-butyl 2-formylpiperidine-1-carboxylate is essential for researchers and professionals in drug development. This guide provides an objective overview of suitable analytical techniques, supported by typical experimental data and detailed methodologies.
Comparison of Analytical Methods
The primary analytical challenges in quantifying this compound lie in its chiral nature and the need for sensitive and accurate measurement. The two most prominent methods for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation of enantiomers in a liquid mobile phase using a chiral stationary phase (CSP). | Separation of volatile enantiomers in a gaseous mobile phase using a chiral stationary phase. |
| Typical Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for piperidine derivatives.[1] | Cyclodextrin-based capillary columns are commonly used for chiral GC separations.[2] |
| Detection | UV-Vis, Mass Spectrometry (MS), Circular Dichroism (CD).[3][4][] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[6][7] |
| Sample Volatility | Not a requirement. | The analyte must be volatile or made volatile through derivatization. |
| Derivatization | May be used to enhance UV detection or improve separation.[1][3] | Often necessary for non-volatile analytes to increase volatility and thermal stability. |
| Sensitivity | Generally high, especially when coupled with MS detection. | High sensitivity, particularly with FID for organic compounds. |
| Resolution of Enantiomers | Excellent resolution is often achievable with appropriate column and mobile phase selection.[3] | Can provide high-resolution separation for suitable volatile compounds. |
Method Validation Parameters
Validation of the chosen analytical method is critical to ensure reliable and accurate results. The following table summarizes key validation parameters as per International Conference on Harmonisation (ICH) guidelines.[3]
| Validation Parameter | Typical Acceptance Criteria for Chiral HPLC | Typical Acceptance Criteria for Chiral GC |
| Specificity/Selectivity | The method should be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities.[8] | The method must demonstrate baseline separation of the enantiomers and from other volatile components. |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve. | Correlation coefficient (r²) > 0.99 over the specified range. |
| Accuracy | Recovery of 98-102% for the analyte.[9] | Recovery within 95-105% is generally acceptable. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2%.[10] | RSD < 5% for replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[10] | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[10] | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[10] | Consistent results despite minor variations in parameters like oven temperature program or carrier gas flow. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for the enantioselective quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive like diethylamine (DEA) may be added to improve peak shape for basic compounds.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the Boc-group has some UV absorbance) or MS detection for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Validation Procedure:
-
Specificity: Inject the (S)-enantiomer, the racemic mixture, and a blank to demonstrate selectivity.
-
Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer and inject them to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the (S)-enantiomer into a placebo mixture at three different concentration levels.
-
Precision: Analyze at least six replicate injections of the (S)-enantiomer at a single concentration for repeatability. For intermediate precision, the analysis should be repeated by a different analyst on a different day.
-
LOD and LOQ: Determine by injecting progressively more dilute solutions of the (S)-enantiomer.
Chiral Gas Chromatography (GC) Method
This protocol outlines a general approach for the analysis of this compound using GC.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
2. Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Rt-βDEXse).[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector Temperature: 280 °C (for FID).
-
Injection Mode: Split injection with a suitable split ratio (e.g., 50:1).
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary to improve volatility or thermal stability, react the sample with a suitable derivatizing agent following an established procedure.
4. Validation Procedure:
-
Follow a similar validation strategy as outlined for the HPLC method, ensuring that all parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are assessed under the specific GC conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. Analysis of chemical warfare agents. II. Use of thiols and statistical experimental design for the trace level determination of vesicant compounds in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of (S)-tert-butyl 2-formylpiperidine-1-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-tert-butyl 2-formylpiperidine-1-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general principles of laboratory safety and waste management for hazardous chemicals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and handling instructions. When handling this compound, always adhere to the following personal protective equipment (PPE) standards:
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : Wear a lab coat.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Characterization and Segregation:
-
Hazard Identification : Based on data for structurally similar compounds, this compound should be treated as hazardous waste. Similar compounds are listed as harmful if swallowed, causing skin and eye irritation, and being very toxic to aquatic life with long-lasting effects.[2]
-
Waste Segregation : Do not mix this compound waste with other waste streams.[3][4] It should be collected in a designated and properly labeled hazardous waste container.
2. Waste Collection and Container Management:
-
Solid Waste :
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the designated solid hazardous waste container.[5]
-
-
Liquid Waste :
-
Contaminated Labware :
-
Disposable Labware : Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[5]
-
Non-disposable Labware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[5]
-
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," the associated hazards (e.g., "Toxic," "Aquatic Hazard"), and the accumulation start date.[3]
3. Storage and Final Disposal:
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3] Ensure containers are tightly sealed to prevent leaks or spills.[1]
-
Institutional Procedures : Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal service.[5][6] Never dispose of this chemical waste in the standard trash or down the sanitary sewer.[5]
Summary of Disposal Procedures
| Waste Type | Disposal Container | Key Instructions |
| Solid Waste (Unused chemical, contaminated disposables) | Designated Solid Hazardous Waste Container | Keep container sealed. Label clearly with chemical name and hazards. |
| Liquid Waste (Solutions containing the compound) | Designated Liquid Hazardous Waste Container | Do not dispose down the drain. Keep container sealed and in secondary containment. Label clearly with chemical name, solvent, and hazards. |
| Contaminated Glassware | N/A (Decontaminate first) | Rinse with a suitable solvent, collect rinsate as hazardous liquid waste. Then wash glassware according to standard procedures. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Waste disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. myusf.usfca.edu [myusf.usfca.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling (S)-tert-butyl 2-formylpiperidine-1-carboxylate
Essential Safety Protocols for Handling (S)-tert-butyl 2-formylpiperidine-1-carboxylate
This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and emergency protocols.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the compound and its close structural analogs, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Hazard Classifications
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE | Standard/Specification |
| Eyes/Face | Chemical splash goggles or a full-face shield.[1][4] | EN 166 or equivalent. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][5] | EN 374. |
| Body | Laboratory coat, chemical-resistant apron, or coveralls.[4][6] | Appropriate for the level of risk. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities, spills, or inadequate ventilation.[6][7] | NIOSH/MSHA or European Standard EN 149.[8] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][6]
-
Personal Protective Equipment: Don the appropriate PPE as specified in Table 2 before opening the container.
-
Dispensing: Avoid generating dust or aerosols.[1][2] If the compound is a solid, use dry clean-up procedures and avoid sweeping.[1]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation.[1] Do not eat, drink, or smoke in the work area.[1][9][10]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][9][10] Contaminated clothing should be laundered separately before reuse.[1]
Storage Protocol:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][6][9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
Waste Disposal Protocol:
-
Container Management: Do not reuse empty containers.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal: Dispose of the chemical waste and contaminated materials through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Clean-up: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
